Epoxiconazole
Description
Historical Context and Agricultural Significance
Developed by BASF in Germany in 1985, epoxiconazole (B1671545) was first registered for use in France in 1993 under the trade name Opus®. plantgrowthhormones.com Its creation was part of a significant expansion in fungicide research and development. apsnet.org The introduction of fluorine atoms and the structural characteristics of ethylene (B1197577) oxide in its molecule marked it as a new generation of triazole fungicides. plantgrowthhormones.com
This compound quickly gained agricultural significance due to its high efficacy against major diseases in grain crops. plantgrowthhormones.com It became a leading product in the competitive European grain fungicide market and its use expanded to markets in the Americas and Asia. plantgrowthhormones.com The global market for this compound was valued at approximately $1.2 billion in 2023 and is projected to grow, highlighting its continued importance in agriculture. dataintelo.com Its ability to protect against diseases like leaf blotch (Septoria tritici) and rust (Puccinia triticina) is crucial, as these pathogens can cause yield losses of up to 30%. wikipedia.org In Germany, for instance, this compound-based treatments were found to increase wheat yields by 2.31% and barley yields by 1.86% compared to other fungicides. hffa-research.com
Classification within Azole Fungicides and Demethylation Inhibitors
This compound is classified as a triazole fungicide, a subgroup of the larger azole family. wikipedia.orglktlabs.com Fungicides in this class are characterized by a five-membered heterocyclic ring containing two or three nitrogen atoms. Specifically, as a triazole, its chemical structure contains three nitrogen atoms in the azole ring.
Its primary mode of action places it in the Demethylation Inhibitors (DMI) group of fungicides, specifically targeting the biosynthesis of sterols. herbiguide.com.auscirp.orgadama.com DMIs are categorized as Group 3 fungicides by the Fungicide Resistance Action Committee (FRAC). titanag.com.autitanag.com.au The mechanism involves the inhibition of the C14-demethylase enzyme (also known as CYP51), which is essential for the production of ergosterol (B1671047). plantgrowthhormones.comscirp.orgmedchemexpress.comnih.gov Ergosterol is a vital component of the fungal cell membrane, providing structure and regulating permeability. By disrupting its synthesis, this compound effectively halts fungal growth and prevents the formation of functional cell walls. plantgrowthhormones.comagchemaccess.com This systemic action allows the compound to be absorbed by the plant's foliage and stems and translocated upwards, protecting new growth. herbiguide.com.augenfarm.com.au
Global Application and Target Crop Systems
This compound is utilized worldwide as a broad-spectrum fungicide against a wide array of fungal diseases. wikipedia.orgagchemaccess.com Initially launched for use on cereal grains, its application has expanded significantly over the years. plantgrowthhormones.com
Today, its primary target crop systems include:
Cereals and Grains: This remains the largest segment for this compound use. It is widely applied to wheat, barley, rye, oats, and triticale. wikipedia.orgdataintelo.comagchemaccess.com
Oilseeds and Pulses: Soybeans are a major crop where this compound is used, particularly for managing Asian soybean rust. plantgrowthhormones.comcognitivemarketresearch.comcabidigitallibrary.org
Other Major Crops: Its application has been extended to rice, sugar beets, coffee, and bananas. wikipedia.orgplantgrowthhormones.com
The fungicide is effective against a multitude of pathogens. In cereals, it controls diseases such as leaf rust, stem rust, stripe rust, powdery mildew, yellow spot, and various forms of blotch. titanag.com.augenfarm.com.au In coffee, it is used to manage coffee leaf rust (Hemileia vastatrix), and in bananas, it controls Black and Yellow Sigatoka. nih.gov It is often formulated in products combined with other fungicides, such as pyraclostrobin (B128455) and azoxystrobin, to enhance its spectrum of activity and manage resistance. cabidigitallibrary.orgcentaur-asiapacific.combasf.co.za
Data Tables
Table 1: Historical and Market Overview
| Feature | Description | Source(s) |
|---|---|---|
| Developer | BASF | plantgrowthhormones.com |
| Year of Development | 1985 | plantgrowthhormones.com |
| First Market Entry | 1993 (France) | wikipedia.orgplantgrowthhormones.com |
| Initial Trade Name | Opus® | plantgrowthhormones.com |
| Global Market Value (2023) | Approx. USD 1.2 Billion | dataintelo.com |
| Projected Market Value (2032) | Approx. USD 2.1 Billion | dataintelo.com |
Table 2: Classification and Mode of Action
| Classification Category | Details | Source(s) |
|---|---|---|
| Chemical Class | Triazole | wikipedia.orgnbinno.comlktlabs.com |
| Functional Group | Demethylation Inhibitor (DMI) | herbiguide.com.auscirp.orgcentaur-asiapacific.com |
| FRAC Group | Group 3 | titanag.com.autitanag.com.au |
| Mechanism of Action | Inhibits ergosterol biosynthesis by targeting the C14-demethylase enzyme (CYP51). | plantgrowthhormones.comscirp.orgmedchemexpress.comnih.gov |
| Fungicidal Action | Systemic, Preventative, Curative, Eradicative | herbiguide.com.augenfarm.com.auherts.ac.uk |
Table 3: Target Crops and Fungal Diseases
| Crop Category | Example Crops | Key Target Diseases | Source(s) |
|---|---|---|---|
| Cereals/Grains | Wheat, Barley, Oats, Rye, Rice | Leaf blotch (Septoria tritici), Rusts (Puccinia spp.), Powdery Mildew, Net Blotch, Eyespot | wikipedia.orgtitanag.com.auagchemaccess.comgenfarm.com.au |
| Oilseeds/Pulses | Soybeans | Asian Soybean Rust (Phakopsora pachyrhizi) | plantgrowthhormones.comcabidigitallibrary.org |
| Fruits | Bananas | Black Sigatoka (Mycosphaerella fijiensis), Yellow Sigatoka (Mycosphaerella musicola) | wikipedia.org |
| Other | Coffee, Sugar Beets | Coffee Leaf Rust (Hemileia vastatrix) | wikipedia.orgplantgrowthhormones.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYFCFLJBGAQRS-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040372, DTXSID40891575 | |
| Record name | Epoxiconazole | |
| Source | EPA DSSTox | |
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| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |
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Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Epoxiconazole | |
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Vapor Pressure |
0.00000045 [mmHg] | |
| Record name | Epoxiconazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
133855-98-8, 476648-91-6 | |
| Record name | Epoxiconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133855-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Epoxiconazole [ISO] | |
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| Record name | Epoxiconazole | |
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| Record name | 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.863 | |
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| Record name | EPOXICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Molecular Mechanisms of Antifungal Action of Epoxiconazole
Inhibition of Fungal Sterol 14α-Demethylase (CYP51)
A central mechanism by which epoxiconazole (B1671545) exerts its antifungal activity is through the inhibition of the enzyme sterol 14α-demethylase, also known as CYP51. europa.euontosight.airesearchgate.netnih.govfupress.netpsu.eduasm.orgcreamjournal.orgnih.govnih.govresearchgate.net This enzyme is a critical component of the cytochrome P450 superfamily. researchgate.netfupress.netcreamjournal.orgresearchgate.net
Enzymatic Target and Specificity
The specific enzymatic target of this compound in fungi is sterol 14α-demethylase (CYP51), also referred to as lanosterol (B1674476) 14α-demethylase or Erg11p in yeasts. europa.euontosight.airesearchgate.netnih.govfupress.netpsu.eduasm.orgcreamjournal.orgnih.govnih.govresearchgate.net This enzyme plays a vital role in the conversion of lanosterol or eburicol (B28769) into downstream sterols. asm.orgmdpi.comasm.org Azole fungicides, including this compound, typically bind to the heme iron center within the active site of the CYP51 enzyme. researchgate.netmdpi.com While CYP51 enzymes exist in various organisms, including humans, this compound demonstrates a degree of selectivity for the fungal form of the enzyme over the human homolog. psu.edunih.gov Studies have indicated varying levels of selectivity, with one report showing a selectivity factor of approximately 10 for Candida albicans CYP51 compared to human CYP51 psu.edu, and another suggesting a 3- to 9-fold selectivity for C. albicans CYP51 based on binding affinity studies. nih.gov
Consequences for Ergosterol (B1671047) Biosynthesis Pathway
The inhibition of CYP51 by this compound directly impacts the ergosterol biosynthesis pathway. europa.eumedchemexpress.comchemsrc.comontosight.airesearchgate.netnih.govfupress.netpsu.eduasm.orgcreamjournal.orgnih.govresearchgate.net Ergosterol is a sterol that serves as a crucial structural and functional component of fungal cell membranes, analogous to cholesterol in mammalian cells. europa.euontosight.airesearchgate.netnih.govpsu.eduasm.orgcreamjournal.orgnih.govafren.com.au By blocking the action of CYP51, this compound prevents the proper conversion of lanosterol and eburicol, leading to a depletion of ergosterol within the fungal cell membrane. europa.euasm.orgasm.org Concurrently, this inhibition results in the accumulation of methylated sterol precursors, such as 14α-methylated sterols. europa.euasm.orgasm.org These accumulated aberrant sterols are unable to fulfill the essential functions of ergosterol and can become toxic to the fungal cell, further contributing to its demise. europa.eu
Disruption of Fungal Cellular Integrity and Physiology
Inhibition of Mycelial Growth and Conidia Production
This compound effectively inhibits the vegetative growth of fungi by preventing the elongation and branching of hyphae, which form the mycelium. wikipedia.org Research has quantified the inhibitory effects of this compound on mycelial growth in various fungal species. For instance, studies on Fusarium asiaticum and F. graminearum have reported EC50 values (effective concentration for 50% inhibition of mycelial growth) ranging from 0.12 to 0.95 µg/ml and 0.16 to 0.93 µg/ml, respectively. apsnet.org Similarly, EC50 values for inhibiting the mycelial growth of Magnaporthe oryzae isolates have been found to range from 0.11 to 0.86 μg/ml. researchgate.netapsnet.org Beyond vegetative growth, this compound also limits the production of conidia, which are asexual spores crucial for fungal reproduction and dispersal. wikipedia.orgmedchemexpress.com
Eradicant Action against Fungal Haustoria
This compound exhibits eradicant properties, particularly against fungal structures involved in host infection, such as haustoria. wikipedia.orgjaffer.comimpactfactor.orgvillacrop.co.za Haustoria are specialized hyphal structures used by parasitic fungi to penetrate host cells and absorb nutrients. This compound works by encapsulating these haustoria. wikipedia.orgjaffer.comimpactfactor.orgvillacrop.co.za This encapsulation effectively isolates the haustoria from their nutrient supply within the host cell, leading to their starvation and death. wikipedia.orgjaffer.comimpactfactor.orgvillacrop.co.za Furthermore, some research suggests that this compound can enhance the activity of chitinase (B1577495) in crops, an enzyme that degrades chitin, a major component of fungal cell walls. researchgate.net Increased chitinase activity may contribute to the contraction and weakening of fungal haustoria, thereby inhibiting the pathogen's ability to invade host tissues. researchgate.net
Fungal Resistance Mechanisms to Epoxiconazole
Overview of Acquired Resistance in Phytopathogenic Fungi
The development of resistance to fungicides in phytopathogenic fungi is a significant challenge in agriculture, and Epoxiconazole (B1671545) is no exception. Acquired resistance, which develops in fungal populations under the selection pressure of repeated fungicide applications, is a primary concern. nih.gov The main mechanisms of resistance to demethylation inhibitor (DMI) fungicides like this compound involve modifications of the target site, the sterol 14α-demethylase enzyme encoded by the CYP51 gene. nih.govpsu.edu These modifications can reduce the fungicide's ability to bind to and inhibit the enzyme, thereby allowing the fungus to survive and proliferate.
Three principal mechanisms of acquired resistance to azole fungicides, including this compound, have been identified in plant pathogenic fungi:
Target site mutations: Alterations in the amino acid sequence of the CYP51 protein can reduce the binding affinity of the fungicide to the enzyme. psu.edunih.gov
Overexpression of the target gene: An increase in the production of the CYP51 enzyme can dilute the effect of the fungicide, requiring higher concentrations to achieve control. psu.edunih.gov
Increased efflux: Enhanced activity of membrane transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration. psu.edu
These resistance mechanisms can occur individually or in combination, often leading to a gradual decrease in the sensitivity of the fungal population to the fungicide over time. nih.govnih.gov
Genetic and Molecular Basis of Resistance
The genetic and molecular underpinnings of resistance to this compound are primarily centered on the CYP51 gene, which is essential for the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. nih.gov
Target Site Mutations in CYP51 Gene
Mutations within the coding sequence of the CYP51 gene can lead to amino acid substitutions in the resulting enzyme, altering its structure and, consequently, its interaction with this compound. nih.gov
While numerous amino acid substitutions in the CYP51 protein have been linked to azole resistance in various fungal species, the specific substitution Y464S (Tyrosine to Serine at position 464) has been notably identified in the context of azole resistance in the human pathogenic yeast Candida albicans. nih.govnih.gov In a study on clinical isolates of C. albicans, the G464S mutation was found in fluconazole-resistant strains. nih.gov While not identical, this provides a well-documented example of a substitution at this position conferring resistance.
In phytopathogenic fungi, other mutations have been more commonly associated with reduced sensitivity to this compound. For instance, in Puccinia triticina, the causal agent of wheat leaf rust, the Y134F substitution in the CYP51 gene has been identified, although its impact on this compound sensitivity was found to be limited. nih.govresearchgate.net In Zymoseptoria tritici, the cause of Septoria tritici blotch in wheat, combinations of alterations including I381V and S524T in the CYP51 protein have been shown to be important for reduced sensitivity to this compound. nih.govresearchgate.net
The following table summarizes key amino acid substitutions in the CYP51 protein and the fungal species in which they have been observed in relation to azole resistance.
| Amino Acid Substitution | Fungal Species | Associated Azole Resistance |
| G464S | Candida albicans | Fluconazole resistance nih.govnih.gov |
| Y134F | Puccinia triticina | Limited impact on this compound sensitivity nih.govresearchgate.net |
| I381V / S524T | Zymoseptoria tritici | Reduced sensitivity to this compound and metconazole (B41703) nih.govresearchgate.net |
Amino acid substitutions within the CYP51 enzyme can significantly reduce the binding affinity of this compound to its target. nih.gov The principle of this mechanism lies in the alteration of the three-dimensional structure of the enzyme's active site, where the fungicide normally binds. nih.govfrontiersin.org
The G464S mutation in Candida albicans is located in the heme-binding domain of the sterol 14α-demethylase. nih.gov It is hypothesized that this substitution perturbs the heme environment, which in turn alters the ability of surrounding residues to effectively bind the azole fungicide. nih.gov This structural change reduces the inhibitory effect of the fungicide, allowing the enzyme to continue its function, albeit sometimes at a reduced catalytic rate. nih.gov
Structural modeling of the Mycosphaerella graminicola (now Zymoseptoria tritici) CYP51 protein has shown that residues like Y137 (homologous to Y134 in P. triticina) and Y461 are located near the binding cavity for this compound. researchgate.net Changes in these areas can directly interfere with the fit of the fungicide molecule, thereby lowering its binding affinity. nih.govresearchgate.net The reduced affinity means that a higher concentration of the fungicide is required to achieve the same level of enzyme inhibition, leading to a resistant phenotype. nih.gov
Gene Overexpression and Copy Number Variation of CYP51
Beyond target site mutations, an increase in the amount of the CYP51 enzyme within the fungal cell is a key mechanism of resistance to this compound. psu.edunih.gov
An increased level of transcription of the CYP51 gene, leading to a higher concentration of the CYP51 enzyme, is a well-documented mechanism of resistance to DMI fungicides. nih.govmdpi.com This upregulation can be either constitutive (always active) or induced by the presence of the fungicide.
In a study on Puccinia triticina, a moderate correlation was found between the overexpression of the cyp51 gene and reduced sensitivity to this compound. nih.govresearchgate.net Some isolates with higher ED50 values (indicating lower sensitivity) showed a constitutive upregulation of the cyp51 gene. nih.govresearchgate.net Similarly, in Cercospora beticola, the cause of Cercospora leaf spot in sugar beet, fungicide-induced overexpression of the CYP51 gene was observed in strains with reduced sensitivity to this compound. mdpi.com
Increased gene expression can also be linked to an increase in the number of copies of the CYP51 gene. nih.govplos.org In the grapevine powdery mildew fungus, Erysiphe necator, isolates with increased copy numbers of the CYP51 gene, particularly those carrying the Y136F mutation, showed higher levels of gene expression and DMI resistance. plos.org
The following table provides examples of observed upregulation of the CYP51 gene in phytopathogenic fungi.
| Fungal Species | Observation | Reference |
| Puccinia triticina | Constitutive upregulation of cyp51 in isolates with higher ED50 values for this compound. | nih.govresearchgate.net |
| Cercospora beticola | Fungicide-induced overexpression of Cyp51 in resistant strains. | mdpi.com |
| Erysiphe necator | 1.4- to 19-fold increased expression of cyp51 in mutant isolates. | plos.org |
| Blumeria graminis f. sp. tritici | Higher copy number and expression in isolates with a resistance allele. | nih.gov |
This increased production of the target enzyme effectively dilutes the intracellular concentration of the fungicide, necessitating a higher dose to inhibit a sufficient number of enzyme molecules to disrupt ergosterol biosynthesis.
Role of Promoter Regions and Cis-Elements
A primary mechanism of resistance to this compound and other demethylation inhibitor (DMI) fungicides is the overexpression of the target enzyme, lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene. nih.govnih.gov This overexpression is often not due to mutations within the coding sequence of the gene itself, but rather to alterations in its promoter region. researchgate.net These modifications enhance the gene's transcription, leading to an increased production of the CYP51 enzyme and consequently, reduced sensitivity to the fungicide.
Several types of alterations in the CYP51 promoter have been identified as drivers of its overexpression. These include the insertion of specific DNA sequences and the presence of tandem repeats. researchgate.netfrontiersin.org For instance, in the human pathogen Aspergillus fumigatus, a 34-base-pair tandem repeat in the promoter of the cyp51A gene is a well-documented cause of azole resistance. frontiersin.orgbiorxiv.org Similarly, in the plant pathogen Penicillium digitatum, a 126-bp tandem repeat has been shown to act as a transcriptional enhancer for Cyp51A expression in DMI-resistant isolates. frontiersin.org
The promoter region of the CYP51 gene contains binding sites for various transcription factors, which are proteins that regulate the rate of gene transcription. biorxiv.org Specific cis-acting regulatory elements within the promoter are recognized by these transcription factors. For example, in A. fumigatus, the promoter of cyp51A contains binding sites for activating transcription factors like SrbA and AtrR. biorxiv.org The interaction of these factors with their respective binding sites is crucial for the transcriptional activation of the gene. biorxiv.org Disruptions or modifications in these binding sites or the proteins that bind to them can lead to altered gene expression and contribute to the resistance phenotype. biorxiv.org
Efflux Pump Mediated Resistance
Another critical mechanism of fungal resistance to this compound involves the active removal of the fungicide from the fungal cell, a process mediated by efflux pumps. researchgate.net These transport proteins are embedded in the fungal cell membrane and utilize cellular energy to expel a wide range of substrates, including antifungal drugs. nih.govnih.gov The overexpression of genes encoding these efflux pumps is a common strategy employed by fungi to reduce the intracellular concentration of the fungicide, thereby diminishing its toxic effect. nih.govnih.gov
The ATP-binding cassette (ABC) superfamily represents a major class of efflux pumps implicated in antifungal resistance. nih.govoaepublish.com These transporters are primary active transporters, meaning they directly utilize the energy from ATP hydrolysis to drive the transport of substrates across the cell membrane. oaepublish.comppjonline.org The structure of ABC transporters typically includes transmembrane domains (TMDs) that form the transport channel and nucleotide-binding domains (NBDs) that bind and hydrolyze ATP. oaepublish.com
In many fungal pathogens, the upregulation of specific ABC transporter genes has been directly linked to reduced susceptibility to azole fungicides, including this compound. researchgate.netresearchgate.net For example, in Candida albicans, the overexpression of the ABC transporter Cdr1p is a well-known mechanism of azole resistance. nih.gov These transporters can often recognize and extrude a broad range of structurally and functionally unrelated compounds, leading to a multidrug resistance phenotype. nih.gov
The Major Facilitator Superfamily (MFS) constitutes another large and diverse group of transporters involved in fungal drug resistance. mcmaster.canih.gov Unlike ABC transporters, MFS pumps are secondary transporters that utilize the electrochemical proton gradient across the cell membrane as their energy source. mcmaster.ca They are integral membrane proteins that mediate the transport of a wide variety of substrates. nih.govnih.gov
Overexpression of MFS transporters is a significant mechanism of resistance to azole fungicides in various fungal species. researchgate.netfrontiersin.org For instance, in Candida albicans, the MFS transporter Mdr1p is known to contribute to azole resistance. nih.gov The induction of these pumps can be triggered by exposure to the fungicide, leading to a rapid reduction in its intracellular accumulation. frontiersin.org
The overexpression of both ABC and MFS efflux pumps is a major contributor to the development of multidrug resistance (MDR) in fungi. nih.govnih.gov MDR is a phenomenon where a fungal strain exhibits resistance to multiple antifungal agents, often with different chemical structures and mechanisms of action. nih.gov This poses a significant challenge in clinical and agricultural settings.
The broad substrate specificity of many of these efflux pumps allows them to recognize and transport a wide array of xenobiotics, including various classes of fungicides. nih.govnih.gov Therefore, a single resistance mechanism, such as the upregulation of a particular efflux pump, can confer resistance to multiple drugs. nih.gov This cross-resistance complicates disease management strategies, as the use of one fungicide can inadvertently select for resistance to others. nih.gov
Cross-Resistance Patterns with Other Demethylation Inhibitor Fungicides
A significant concern in the management of fungal diseases is the phenomenon of cross-resistance, where resistance to one fungicide confers resistance to other fungicides within the same chemical class. nih.gov this compound belongs to the demethylation inhibitor (DMI) class of fungicides, which also includes other widely used compounds like tebuconazole, propiconazole, and difenoconazole. nih.govnih.gov
Studies have confirmed that cross-resistance among DMI fungicides is a common occurrence. nih.govbohrium.comresearchmap.jp Fungal isolates that have developed resistance to one DMI, such as this compound, often exhibit reduced sensitivity to other DMIs as well. nih.govnih.gov This is primarily because these fungicides share the same target enzyme, CYP51, and resistance mechanisms, such as target site mutations or overexpression, are often effective against multiple compounds in the same class. nih.govnih.gov
However, the level of cross-resistance can vary depending on the specific fungal species, the particular DMI fungicides involved, and the underlying resistance mechanism. nih.govresearchmap.jp For instance, some mutations in the CYP51 gene may confer high-level resistance to certain DMIs while having a lesser effect on others. researchgate.net Despite these variations, the general pattern of cross-resistance among DMI fungicides necessitates careful consideration in the design of fungicide application programs to minimize the selection pressure for resistant strains. nih.gov
Adaptive Responses and Genomic Instability in Fungal Populations
Fungal populations possess a remarkable capacity to adapt to environmental stresses, including exposure to fungicides like this compound. This adaptation is often driven by underlying genomic instability, which can generate the genetic diversity necessary for resistance to evolve. biologists.combiorxiv.org
Exposure to sublethal concentrations of fungicides can act as a potent selective pressure, favoring the survival and proliferation of individuals with advantageous genetic changes. nih.gov This can lead to rapid adaptive evolution within the fungal population. One of the key mechanisms facilitating this rapid adaptation is genomic plasticity, which includes phenomena such as aneuploidy (an abnormal number of chromosomes) and loss of heterozygosity (LOH). biologists.comnih.gov
Stressful environments, including those created by the presence of fungicides, can induce genome instability in fungal pathogens. biorxiv.orgnih.gov For example, studies have shown that exposure to agricultural triazoles can induce genomic rearrangements and ploidy changes in fungal species like Candida tropicalis. plos.org These genomic alterations can lead to changes in gene copy number, including the amplification of genes involved in drug resistance, such as those encoding the target enzyme or efflux pumps. mdpi.com This genomic flexibility allows fungal populations to explore a wider range of phenotypic variations, some of which may confer a survival advantage in the presence of the fungicide. nih.gov
Environmental Fate and Transport of Epoxiconazole
Persistence and Degradation Kinetics in Environmental Compartments
Epoxiconazole (B1671545) is known for its persistence in the environment, particularly in soil and water systems. herts.ac.uk Its degradation in these compartments follows first-order kinetics. researchgate.netresearchgate.net
Half-Life Determination in Soil and Aquatic Sediments
The half-life of this compound can vary significantly depending on the environmental matrix and conditions. Studies have reported half-lives in soil ranging from 20 to 69 days under subtropical conditions in paddy fields, with degradation primarily attributed to microbial activity. tandfonline.com In other soil studies, this compound has demonstrated significantly longer half-lives, exceeding two years at 10°C and 80% field capacity, indicating its high persistence. researchgate.netrothamsted.ac.uk In water-sediment systems, estimated dissipation half-lives on wetland sediments were found to be less than 65 days, while in forest soil, wetland plants, and forest litter, they ranged from 89 to 139 days under flooded conditions. researchgate.net In river sediments, half-lives for this compound enantiomers were reported as 12.3 and 10.1 days. researchgate.net
Table 1: Reported Half-Lives of this compound in Various Environmental Compartments
| Environmental Compartment | Conditions | Half-Life (approximate) | Source |
| Soil | Subtropical paddy field | 20-69 days | tandfonline.com |
| Soil | 10°C, 80% field capacity | > 2 years | researchgate.netrothamsted.ac.uk |
| Wetland Sediments | Flooded conditions | < 65 days | researchgate.net |
| Forest Soil | Flooded conditions | 89-139 days | researchgate.net |
| Wetland Plants | Flooded conditions | 89-139 days | researchgate.net |
| Forest Litter | Flooded conditions | 89-139 days | researchgate.net |
| River Sediments | - | 10.1 - 12.3 days | researchgate.net |
| Beans | Field conditions | 3.39 days | esjpesticides.org.eg |
| Zucchini | Field conditions | 2.89 days | esjpesticides.org.eg |
Comparative Persistence across Diverse Environmental Matrices
This compound exhibits varying persistence across different environmental matrices. While it can be relatively persistent in soil with half-lives potentially exceeding two years researchgate.netrothamsted.ac.uk, its dissipation in water and on plant surfaces appears to be faster. In field water, half-lives were reported between 11 and 20 days. tandfonline.com On beans and zucchini, half-lives were found to be even shorter, ranging from 2.89 to 3.39 days. esjpesticides.org.eg The presence of microplastics in aquatic environments can significantly prolong the degradation half-lives of pesticides like this compound. mdpi.comnih.gov
Biotic and Abiotic Transformation Pathways
The degradation of this compound in the environment occurs through both biotic and abiotic processes, although microbial degradation is considered a primary pathway, particularly in soil. tandfonline.com
Microbial Degradation and Metabolite Formation in Soil
Microbial activity plays a significant role in the degradation of this compound in soil. tandfonline.com Microorganisms in contaminated soil can transform this compound, leading to the formation of metabolites. nih.gov
Identification of Microbial Consortia and Key Genera (e.g., Pseudomonas sp., Labrys, Comamonas, Ochrobactrum)
Specific microbial consortia and bacterial genera have been identified as capable of degrading this compound. Studies have shown that microbial consortia enriched from estuarine sediment and agricultural soil can effectively remove and even defluorinate this compound under co-metabolic conditions. researchgate.netnih.gov Key bacterial genera found in these consortia include Pseudomonas, Ochrobactrum, and Comamonas, all belonging to the Proteobacteria phylum. researchgate.netnih.gov Pseudomonas sp. strain F1, isolated from pesticide-contaminated soil, has demonstrated a high capacity to degrade this compound, removing a significant percentage within days. nih.gov Other genera such as Labrys have also been implicated in the degradation of triazole fungicides. nvmm.nl
Co-metabolic Degradation Mechanisms
Co-metabolic degradation is a process where microorganisms transform a compound without using it as a primary source of energy or carbon. mdpi.com This mechanism has been observed in the microbial degradation of this compound. researchgate.netnih.gov Microbial consortia have been shown to completely remove and defluorinate this compound under co-metabolic conditions, where the degradation of the fungicide occurs alongside the metabolism of another substrate. researchgate.netnih.gov Defluorination, while observed, does not always appear to be the initial or fastest step in the microbial removal of this compound. researchgate.net Enzymes produced by microorganisms, such as hydrolases, peroxidases, and oxygenases, play a key role in catalyzing the biochemical reactions involved in pesticide degradation, including co-metabolic processes. mdpi.com
Defluorination Processes
Defluorination, the removal of fluorine atoms, is a significant process in the biodegradation of some fluorinated compounds. Studies have shown that microbial consortia enriched from estuarine sediment and agricultural soil are capable of defluorinating this compound under co-metabolic conditions. researchgate.netnih.gov While complete removal of this compound was observed, defluorination was found to be a slower process than the initial fungicide removal, suggesting it may not be the primary catabolic step. researchgate.netnih.gov Specific bacterial genera identified in these consortia include Pseudomonas, Ochrobactrum, and Comamonas. nih.gov One study indicated that H. eletricum 5AE was particularly efficient in defluorinating this compound, achieving approximately 80% defluorination in 28 days in combination with Methylobacillus sp., although H. eletricum 5AE alone defluorinated about 52% in the same period. mdpi.com
Stereoselective Microbial Degradation
This compound is a chiral fungicide, existing as different stereoisomers. acs.orgnih.gov The degradation of these stereoisomers in soil can be stereoselective, meaning that different stereoisomers degrade at different rates. acs.orgmdpi.com This stereoselectivity is influenced by environmental factors, particularly soil pH. acs.orgresearchgate.net In alkaline and slightly acidic soils, the degradation of this compound was clearly enantioselective, while in more acidic soils, both enantiomers degraded at similar rates. acs.org The enantioselectivity, expressed as the enantioselective ratio (ES), showed a reasonably linear correlation with soil pH. acs.org Microbial populations play a primary role in the enantioselective dissipation of chiral compounds in soil, and their activity can be affected by soil properties like pH and microbial diversity. researchgate.net Studies in earthworm-soil systems have also shown enantioselective enrichment and degradation of this compound and its chiral transformation products. nih.govresearchgate.net For instance, 2S,3R-(-)-epoxiconazole was preferentially enriched in earthworms during the accumulation phase. nih.govresearchgate.net
Photodegradation Mechanisms (e.g., Solar Photolysis, Photo-Fenton Processes)
Photodegradation can contribute to the removal of this compound in water. Studies comparing different photodegradation processes, including solar photolysis, Fenton, photo-Fenton, and solar photo-Fenton, have been conducted. researchgate.netnih.gov Direct solar photolysis of this compound in aqueous solutions has been observed, although the degradation rate may be slow. researchgate.netnih.gov Advanced oxidation processes like Photo-Fenton and solar Photo-Fenton have shown significantly higher degradation efficiencies compared to direct photolysis. researchgate.netnih.gov Solar photo-Fenton, which utilizes solar radiation to enhance the Fenton reaction (Fe²⁺/H₂O₂), demonstrated a high degradation efficiency of 97% in Milli-Q water. researchgate.netnih.gov The presence of naturally occurring iron in groundwater can also facilitate Fenton-like processes, leading to efficient this compound degradation. researchgate.netnih.gov Photodegradation can involve the generation of highly reactive species, such as hydroxyl radicals (OH•), which attack the this compound molecule. researchgate.netjournalwes.com
Identification of Chemical Transformation Products (TPs)
The degradation of this compound in the environment results in the formation of various transformation products (TPs). nih.govepa.gov Identifying and characterizing these TPs is crucial for understanding the environmental fate and potential impact of this compound. europa.eu
Characterization of Major and Minor Metabolites
Numerous transformation products of this compound have been identified in various environmental matrices and biological systems. In rats, approximately 30 different metabolites were identified following oral administration, with the predominant excretion pathway being feces, followed by biliary and urinary excretion. epa.gov While the parent compound was the main component of the residue in plant metabolism studies (bananas and coffee), accounting for a significant percentage of the total radioactive residue (TRR), other components were present at much lower concentrations. regulations.gov In photodegradation studies, numerous TPs have been detected, with many reaching their maximum concentration relatively quickly before disappearing, suggesting complex degradation pathways. nih.gov
Chiral Transformation Products and Their Environmental Relevance
As this compound is chiral, its transformation products can also be chiral, and their environmental behavior, including degradation and accumulation, can be stereoselective. nih.govmdpi.com Studies have identified chiral TPs in soil and earthworms, including hydroxylated and methoxylated derivatives. nih.govresearchgate.net The enantioselectivity observed for these TPs can be chemically specific and vary across different matrices. nih.govresearchgate.net The stereoselective degradation and potential accumulation of chiral TPs are important considerations for environmental risk assessment, as different enantiomers may exhibit different toxicities or environmental persistence. mdpi.com
Specific Transformation Reactions (e.g., Oxirane Ring Cleavage, Phenyl Hydroxylation)
Several specific transformation reactions contribute to the degradation of this compound. These include hydroxylation, dehalogenation (specifically, the removal of the chlorine atom), and the cleavage of the molecule. nih.govresearchgate.net Hydroxylation is often a main photodegradative process, leading to the formation of hydroxylated derivatives. nih.gov This can occur on different parts of the molecule, including the phenyl ring. researchgate.net Cleavage of the oxirane ring, a characteristic structural feature of this compound, is another important transformation pathway, particularly in photodegradation processes. researchgate.net Additionally, the loss of the chlorophenyl or fluorophenyl groups and the triazole moiety have been observed, leading to smaller degradation products. researchgate.net
Transport and Distribution in Agroecosystems
The movement and distribution of this compound within agricultural landscapes are influenced by various factors, including its inherent chemical properties and environmental conditions.
Leaching and Runoff into Freshwater and Marine Ecosystems
This compound can enter adjacent freshwater ecosystems through agricultural runoff and leaching following repeated applications researchgate.netmdpi.comifremer.fr. Its relatively low aqueous solubility and high persistence in soil contribute to its potential for transport via these pathways mdpi.com. Once in freshwater systems, it can eventually make its way to estuarine and marine areas researchgate.netifremer.fr. Studies have indicated a potential risk from runoff on coastal ecosystems located near agricultural areas where this compound is used researchgate.netresearchgate.net.
Monitoring data from English rivers have shown continued and consistent detections of this compound, even following a ban, suggesting a gradual leaching from contaminated soils into surface waters mdpi.com. While concentrations observed in English rivers were significantly lower in the years following the ban compared to previous years, there was no significant difference between 2021, 2022, and 2023, indicating a plateau in the reduction of its concentration in rivers and an apparent persistence in the environment mdpi.com.
Adsorption to Soil Particles and Sediment Accumulation
This compound is known to be persistent in both soil and aquatic sediment, which can lead to its accumulation over time researchgate.netifremer.fr. It exhibits low mobility in soil, with its adsorption behavior being dependent on the specific soil type and prevailing conditions fmc-agro.co.uk. Adsorption to soil particles is a significant process influencing the environmental fate of this compound agr.hrmdpi.com.
Research indicates that the adsorption of this compound in agricultural soils is strongly associated with pH, showing a negative correlation. It is less associated with the soil's organo-mineral complex, including total organic carbon (TOC), clay content, and surface area researchgate.net. The type of soil, particularly its organic matter and clay content, plays a crucial role in the extent of pesticide adsorption researchgate.net. Soils with higher organic matter and clay content tend to adsorb a greater concentration of pesticides compared to sandy, coarse, or silt soils researchgate.net.
Potential for Particle-Bound and Airborne Transport
The potential for particle-bound transport of this compound is considered to be medium herts.ac.uk. Studies on pesticide transport in agricultural catchments have highlighted that the movement of pesticides in the particulate phase, bound to transported sediments, represents a substantial transport pathway researchgate.net. This is particularly relevant in arable farming on sloping lands and can contribute to pollution over longer time periods compared to the transport of pesticides dissolved in water researchgate.net. Pesticides present in the air can exist in a solid form, bound to soil particles enkeltauglich.bio.
Ecotoxicological Implications for Non Target Organisms and Ecosystems
Impact on Aquatic Biota
The toxicity of epoxiconazole (B1671545) to aquatic organisms, including phytoplankton and fungi, has been investigated to understand its ecological implications. researchgate.netifremer.frnih.gov
Algal Growth Inhibition and Physiological Responses (e.g., Chaetoceros calcitrans, Scenedesmus obliquus)
Studies on marine diatoms like Chaetoceros calcitrans and green algae such as Scenedesmus obliquus have demonstrated that this compound can inhibit algal growth and induce various physiological responses. researchgate.netifremer.frrsc.org
Toxicity assessments have determined the concentrations at which this compound inhibits algal growth by 50% (EC50). For Chaetoceros calcitrans, the 3-day EC50 for the active ingredient was found to be 2.31 mg/L, while a formulated product containing this compound had a 3-day EC50 of 2.9 µg/L based on cell count. researchgate.net Different culture conditions, such as light regimes and media composition, can influence the EC50 values for C. calcitrans. For instance, under continuous light, the 3-day EC50 values for a formulated product were estimated to be 4.47 µg/L and 2.9 µg/L in f/2 and pre-winter media, respectively. ifremer.fr Under a 16-hour photoperiod, these values were 3.38 µg/L and 2.63 µg/L. ifremer.fr
Here is a table summarizing some EC50 values for Chaetoceros calcitrans:
| Algal Species | This compound Form (Active Ingredient/Formulated Product) | Culture Conditions (Light, Medium) | Exposure Duration | Endpoint | EC50 (µg/L) | Citation |
| Chaetoceros calcitrans | Active Ingredient | Not specified | 3 days | Cell count | 2310 | researchgate.net |
| Chaetoceros calcitrans | Formulated Product (Opus) | Not specified | 3 days | Cell count | 2.9 | researchgate.net |
| Chaetoceros calcitrans | Formulated Product (Opus) | Continuous light, f/2 medium | 3 days | Growth | 4.47 | ifremer.fr |
| Chaetoceros calcitrans | Formulated Product (Opus) | Continuous light, pre-winter medium | 3 days | Growth | 2.9 | ifremer.fr |
| Chaetoceros calcitrans | Formulated Product (Opus) | 16 h photoperiod, f/2 medium | 3 days | Growth | 3.38 | ifremer.fr |
| Chaetoceros calcitrans | Formulated Product (Opus) | 16 h photoperiod, pre-winter medium | 3 days | Growth | 2.63 | ifremer.fr |
This compound is a chiral compound, and its different enantiomers can exhibit stereoselective toxicity. Studies on Scenedesmus obliquus have shown that the S,R-(-)-enantiomer of this compound can present more significant toxicity to this green alga compared to the R,S-(+)-enantiomer. sci-hub.seresearchgate.net Enantioselectivity has been observed in effects on chlorophyll (B73375) content, malondialdehyde content, and antioxidant enzyme activities in S. obliquus cells. rsc.orgresearchgate.net Morphological changes, including plasmolysis, disappearance of chloroplasts and nuclei, and accumulation of lipid droplets and starch granules, have also been noted in algal cells treated with this compound enantiomers. rsc.org
The sensitivity of algae to this compound can be influenced by their growth conditions and development stage. ifremer.frifremer.fr For Chaetoceros calcitrans, differences in cell age, light availability, and nutrient composition have been shown to induce changes in sensitivity to this compound. ifremer.frifremer.fr Cellular density is considered an important parameter in toxicity tests because these factors affect cellular division rates. ifremer.frifremer.fr Exposure to this compound can lead to an increase in cellular volume and changes in pigment content (chlorophylls a, c, and carotenoids), ATP synthesis, and rates of photosynthesis and respiration. ifremer.frifremer.fr Progressive recovery of algal cells from this compound effects has been observed after a few days with increasing cell density. ifremer.frifremer.fr The growth medium composition also plays a role; for instance, the growth of C. calcitrans in a pre-winter Gabès medium was lower than in an f/2 medium under both continuous light and a 16-hour photoperiod. researchgate.net
Toxicity to Aquatic Invertebrates (e.g., Daphnia)
This compound exhibits toxicity to aquatic invertebrates, including Daphnia magna. Acute toxicity tests with Daphnia magna have reported a 48-hour EC50 of 3.1 mg/L basf.com and 8.69 mg/L rayfull.com. Chronic toxicity studies with Daphnia magna have determined a No Observed Effect Concentration (NOEC) of 0.63 mg/l after 21 days of exposure. basf.combasf.com Enantioselective toxicity has been observed, with R,S-(+)-epoxiconazole being more toxic to Daphnia magna than its enantiomer. researchgate.net
Here is a summary of acute toxicity data for Daphnia magna:
| Organism | Endpoint | Duration | Value (mg/L) | Source |
| Daphnia magna | EC50 | 48 hours | 3.1 | basf.com |
| Daphnia magna | EC50 | 48 hours | 8.69 | rayfull.com |
Toxicity to Fish Species (e.g., Rainbow Trout, Bluegill Sunfish, Zebrafish)
This compound is considered moderately toxic to fish. rayfull.com Acute toxicity tests (96-hour LC50) have been conducted on various fish species. For Rainbow Trout (Oncorhynchus mykiss), the 96-hour LC50 is reported as 3.14 mg/L rayfull.comresearchgate.net. For Bluegill Sunfish (Lepomis macrochirus), the 96-hour LC50 is 5.62 mg/L. researchgate.net
Here is a summary of acute toxicity data for fish species:
| Species | Endpoint | Duration | Value (mg/L) | Source |
| Rainbow Trout | LC50 | 96 hours | 3.14 | rayfull.comresearchgate.net |
| Bluegill Sunfish | LC50 | 96 hours | 5.62 | researchgate.net |
| Common Carp | LC50 | 96 hours | 8.27 | researchgate.net |
| Rainbow Trout | NOEC | 96 hours | 2.15 | researchgate.net |
| Bluegill Sunfish | NOEC | 96 hours | 3.16 | researchgate.net |
| Common Carp | NOEC | 96 hours | 2.74 | researchgate.net |
Acute and Sublethal Effects on Early Life Stages
This compound exposure can induce acute and sublethal effects on the early life stages of fish, such as zebrafish (Danio rerio). Studies on zebrafish embryos have shown that acute exposure to this compound can affect hatching rate, heartbeats, body length, and lead to morphological defects. sci-hub.se The 96-hour LC50 for zebrafish embryos was determined to be 7.204 mg/L. sci-hub.se Early life stages of fish are known to be particularly sensitive to chemical toxicity, with effects often including reduced heart rate, yolk sac and pericardial edemas, and morphological abnormalities. nih.govepa.gov
Biochemical and Transcriptomic Analysis of Responses
Biochemical and transcriptomic analyses have been employed to understand the mechanisms of this compound toxicity in fish. In larval zebrafish exposed to this compound, biochemical parameters were affected, including an increase in triglyceride levels and a decrease in glucose content. sci-hub.se Transcriptomic analysis revealed that this compound exposure significantly affected the transcription of genes related to glucose metabolism, lipid metabolism, and cholesterol metabolism in larval zebrafish. sci-hub.se Furthermore, transcriptome sequencing analysis indicated that pathways such as lipid metabolism, glucose metabolism, and amino acid metabolism were affected. sci-hub.se Studies on adult zebrafish have also shown that this compound altered hepatic metabolism, with transcriptomic analysis identifying significant enrichment of differentially expressed genes in lipid and amino acid metabolism pathways. nih.gov Some key genes involved in the steroid synthesis pathway were also found to be upregulated. nih.gov
Effects on Terrestrial Non-Target Organisms
This compound can also affect terrestrial non-target organisms, including earthworms.
Earthworm Accumulation, Elimination, and Biotransformation
Studies on the environmental behavior of this compound in earthworm-soil systems have shown that it can be accumulated and biotransformed by earthworms. researchgate.netnih.govnih.gov Preferential enrichment of 2S,3R-(-)-epoxiconazole has been observed in earthworms during the accumulation phase, although no enantioselectivity was noted during the elimination phase. researchgate.netnih.govresearchgate.net Earthworms have shown weak bioaccumulation potential for this compound in contaminated soil. researchgate.net
Biotransformation of this compound in earthworms involves the identification of several chiral transformation products (TPs), including one methoxylated and four hydroxylated TPs in soil, earthworm tissue, and excrement. researchgate.netnih.govresearchgate.net The epoxy ring hydroxylated TP and methoxylated TP were identified for the first time in the environment in these studies. researchgate.netnih.gov Chemically specific enantioselectivity with a high enantiomer fraction (>0.8) was observed for the TPs in different matrices. researchgate.netnih.govresearchgate.net The CYP450 monooxygenase of earthworms was significantly activated by this compound exposure, and in vitro enzyme metabolism experiments using earthworm microsomes and recombinant CYP450 enzymes (CYP2A6, CYP2C9, and CYP3A4) have helped to explain the biotransformation mechanism in earthworms. researchgate.netnih.govresearchgate.net
While the potential for toxic residues to bioaccumulate in earthworms has been described as negligible in some contexts jeeng.net, other studies highlight the stereoselective accumulation and biotransformation, indicating interaction with the organism's metabolic processes. nih.gov
Role of Cytochrome P450 Monooxygenases in Biotransformation
Cytochrome P450 monooxygenases (CYP450s) play a significant role in the biotransformation of this compound in organisms, including earthworms. researchgate.netnih.gov Studies have shown that CYP450 monooxygenase activity in earthworms is significantly activated upon exposure to this compound. researchgate.netnih.gov In vitro enzyme metabolism experiments using earthworm microsomes and recombinant CYP450 enzymes (such as CYP2A6, CYP2C9, and CYP3A4) have been conducted to elucidate the mechanisms of this compound biotransformation in earthworms. researchgate.netnih.gov These studies provide evidence of the enantiomeric biotransformation of chiral fungicides like this compound in the earthworm-soil system. researchgate.netnih.gov
Impact on Soil Biota and Microbial Community Structure
This compound can significantly impact soil biota and alter the structure of microbial communities. researchgate.netresearchgate.net Exposure to this compound and its enantiomers has been shown to alter soil microbial community structure and metabolic profiles. nih.govresearchgate.net
Studies have investigated the effects of this compound on the abundance and diversity of soil bacteria and fungi. While some studies indicate that alpha diversity (e.g., Chao, Shannon, and Simpson diversity) of bacteria and fungi may not be significantly affected, beta diversity (e.g., Bray-Curtis dissimilarity) can be significantly altered. nih.gov Prolonged exposure to high concentrations of this compound can lead to noticeable alterations in soil microbial diversity. researchgate.netresearchgate.net
Alterations in Soil Microorganism Metabolism
This compound exposure can lead to the reprogramming of the soil metabolic pool. nih.gov Soil metabolomic analysis has revealed that exposure to this compound and its enantiomers can significantly change the levels of various metabolites, including small molecular organic acids, amino acids and their intermediates, and purine (B94841) and adenosine (B11128) intermediates. nih.gov Several metabolic pathways can be significantly disrupted by this compound. nih.gov Functional prediction analysis suggests that this compound can affect carbohydrate and amino acid metabolic processes in microorganisms. dntb.gov.uadntb.gov.ua
Stereoselectivity in Soil Microbiome Response
The response of the soil microbiome to this compound is stereoselective. nih.gov The variation in bacterial and fungal community structure has been observed to be highest under exposure to the (+)-enantiomer of cis-epoxiconazole, followed by the racemate and the (-)-enantiomer. nih.gov This indicates that the different enantiomers of this compound can exert distinct effects on the soil microbial community structure. nih.gov The stereoselectivity in the response of soil microorganisms is mainly driven by the 2R,3S-(+)-cis-epoxiconazole enantiomer. nih.gov
Data on the relative abundance changes of soil bacterial communities in response to different this compound forms highlight this stereoselectivity. For instance, Proteobacteria abundance decreased in S,R- and rac-treated samples, while Firmicutes increased. researchgate.netresearchgate.net In contrast, R,S-treated soil samples showed an opposite trend. researchgate.netresearchgate.net
Ecological Risk Assessment Methodologies
Assessing the ecological risk of pesticides like this compound is crucial for environmental protection. Ecological Risk Assessment (ERA) is a process designed to evaluate the likelihood of adverse ecological effects resulting from exposure to contaminants. researchgate.net
Frameworks for Environmental Risk Assessment
Various frameworks have been developed globally for conducting environmental and ecological risk assessments. These frameworks typically involve identifying hazards, assessing exposure, and characterizing the ecological risks posed by substances like pesticides. researchgate.net Conventional risk assessments compare the potential for toxicity with anticipated exposure levels. nih.govresearchgate.net
While hazard identification is a key component, especially concerning potential endocrine disruption, conventional risk assessment frameworks that consider anticipated exposure levels are considered protective of both human and ecological health. nih.govresearchgate.net However, the potency of different azole compounds can vary, necessitating case-by-case risk assessments. nih.gov
Integration of Enantioselectivity in Risk Evaluation
This compound is a chiral fungicide, meaning it exists as stereoisomers (enantiomers) that can have different biological activities and environmental fates researchgate.netresearchgate.netrsc.org. The environmental impact and the complexity of its chiral transformation products (TPs) cannot be adequately assessed by studying only the parent compound researchgate.net. Enantioselectivity in the environmental behavior of chiral pesticides is a growing area of interest rsc.org.
Research has shown that the enantiomers of this compound can exhibit differential toxicity and bioaccumulation in non-target organisms researchgate.netrsc.org. For instance, studies on the green alga Scenedesmus obliquus revealed that the S,R-(-)-epoxiconazole enantiomer presented more significant toxicity than the R,S-(+)-enantiomer researchgate.netsci-hub.sersc.org. Enantioselectivity was also observed in the bioaccumulation of this compound enantiomers in Scenedesmus obliquus, with an enrichment of the (-)-enantiomer initially, followed by enrichment of the (+)-enantiomer after prolonged exposure rsc.orgrsc.org.
In earthworm-soil systems, 2S,3R-(-)-epoxiconazole was preferentially enriched in earthworms during the accumulation phase researchgate.netnih.gov. However, no enantioselectivity was observed during the elimination phase researchgate.netnih.gov. Chiral TPs, including methoxylated and hydroxylated forms, have been identified in soil, earthworms, and excrement, with chemically specific enantioselectivity observed for TPs in different matrices researchgate.netnih.gov.
Enantioselective degradation of this compound has also been observed in various environmental compartments. In horticultural stream waters under light conditions, the (+)-enantiomers of this compound, along with cyproconazole (B39007) and tebuconazole, showed faster dissipation compared to the (-)-enantiomers x-mol.net. This led to a progressive enrichment of the (-)-enantiomers over time x-mol.net. Enantioselective degradation has also been noted in soil, with greater enantioselectivity observed at higher pH levels mdpi.com. However, enantioselective degradation in vegetables like cabbage and pepper varied, with 2R, 3S-(+)-cis-epoxiconazole degrading faster in cabbage, while the reverse was seen in pepper; no enantioselective degradation was observed in pakchoi nih.gov.
Integrating enantioselectivity into environmental risk assessment is crucial because the different enantiomers can pose varying levels of risk researchgate.netmdpi.com. Studies focusing on the enantiomeric toxicity towards soil microbiota and rat gut microbial communities are considered necessary to understand the direct effects of each enantiomer on the environment and to improve the methodical evaluation of the environmental risks of chiral pesticides sci-hub.se.
Here is a table summarizing some findings on enantioselective toxicity:
| Organism | More Toxic Enantiomer | Observed Effect | Source |
| Scenedesmus obliquus | S,R-(-)-epoxiconazole | Significant toxicity, effects on chlorophyll, malondialdehyde, enzyme activities | researchgate.netsci-hub.sersc.org |
| Scenedesmus obliquus | (+)-epoxiconazole | Most toxic enantiomer based on catalase activity at high concentration | rsc.org |
Note: Conflicting results exist regarding the more toxic enantiomer to Scenedesmus obliquus in different studies.
Predictive Models for Environmental Impact
Predictive models play a significant role in assessing the environmental fate and exposure of chemicals like this compound rsc.org. These models, coupled with monitoring data, can provide valuable information about the exposure of the environment to chemicals rsc.org. Environmental fate and exposure models have seen notable developments, including the ability to simulate chemical behavior at different spatial and temporal scales and the inclusion of transformation products in model scenarios rsc.org.
Dynamic models are important decision-support tools that can complement efforts to assess the ecological effects of exposure to chemical mixtures and transient pulses rsc.org. For instance, integrated models have been used to estimate the residues of this compound in plants rsc.org.
Computational toxicology tools and in silico prediction methods are also being utilized to predict the potential environmental impact of pesticides, including this compound dergipark.org.trnih.gov. These tools can help in estimating properties like carcinogenicity and mutagenicity, although results may exhibit variable reliability and require further validation dergipark.org.tr. Studies have demonstrated the potential of combining exposure assessments, human biomonitoring, high-throughput screening data, and computational toxicology tools to replicate findings of real-world exposures and predict adverse effects at certain exposure levels nih.gov.
While conventional risk assessments compare toxicity potential to anticipated exposure, new approaches are being explored, including those that focus on hazard identification based on factors like endocrine disruption nih.govtandfonline.com. Predictive indicators of pesticide content in environmental objects, such as Predicted Environmental Concentrations (PECs), are also used in ecological risk assessment jeeng.netmdpi.com.
Further research and model development are needed to improve the capability of predictive models to accurately simulate the behavior of chemicals in the environment, account for bioavailability, and address spatial and temporal variability for enhanced ecological relevance rsc.org.
Epoxiconazole Interactions and Physiological Effects in Higher Plants
Physiological and Morphological Responses in Non-Target Plants
Epoxiconazole (B1671545) has been identified as a potent plant growth regulator, capable of inducing visible alterations in the morphology of non-target plants. wikipedia.org These changes can manifest in various forms, indicating a broader impact on plant development and structure.
Plant Growth Regulation Activities (e.g., Stunting, Leaf Expansion, Appearance Changes)
Exposure to this compound can lead to noticeable changes in plant growth and appearance. Observed effects include stunting of growth, leaf cupping or twisting, leaf speckling, necrosis (browning) or chlorosis (yellowing) of leaf margins, and the appearance of brown or yellow spots or patches on leaves. nih.gov Furthermore, studies have shown a reduction in stem development. wikipedia.org The plant growth retardation effects of this compound and other triazole fungicides are linked to the inhibition of sterol and gibberellin biosynthesis, key processes in plant development. wikipedia.org Despite these inhibitory effects on growth, some triazoles have also been reported to potentially improve plant growth and yield under conditions of abiotic stress. nih.gov
Activation of Stress Defense Systems
Research indicates that exposure to this compound can trigger the activation of stress defense systems within plants, as evidenced by differential expression of metabolites. guidetopharmacology.orgwikipedia.orgeasychem.org This suggests that the plant perceives the presence of the fungicide as a stressor, initiating defense responses. Pesticides, including fungicides, are known to trigger various pathways of plant defenses. fishersci.ca Triazole fungicides, in general, are sometimes referred to as stress protectants due to their capacity to induce tolerance to abiotic stress by increasing the levels of antioxidant enzymes and molecules in affected plants. nih.gov
The activation of stress defense systems in response to this compound includes the induction of the antioxidant defense system. guidetopharmacology.orgwikipedia.orgeasychem.org This crucial system helps plants counteract oxidative stress caused by various factors, including exposure to chemicals. Fungicide treatment in wheat has been shown to increase the activity of antioxidant enzymes. nih.gov Specifically, this compound has been observed to delay senescence in wheat, a phenomenon potentially attributed to an enhanced antioxidative potential that safeguards plants from harmful reactive oxygen species. doi.org Application of this compound, alongside other substances, has been shown to increase total superoxide (B77818) dismutase (SOD) activity and reduce superoxide levels in wheat. doi.org Additionally, higher peroxidase activity has been noted in fungicide-treated wheat plants. doi.org Elevated levels of hydrogen peroxide (H₂O₂) may also play a role as signaling molecules in inducing the expression of antioxidant genes in fungicide-treated plants. doi.org Plant antioxidant defense systems comprise both enzymatic components, such as superoxide dismutase, catalase, reductases, and peroxidases, and non-enzymatic components, including ascorbic acid, glutathione, polyphenols, and flavonoids, all contributing to the detoxification of reactive oxygen species. flybase.org
The activation of stress defense systems by this compound involves the modulation of signaling pathways. guidetopharmacology.orgwikipedia.orgeasychem.org As mentioned, elevated H₂O₂ levels can act as signaling molecules. doi.org Reactive oxygen species (ROS) are recognized signaling molecules in plant defense mechanisms. wikipedia.org Furthermore, ROS and salicylic (B10762653) acid, a well-known endogenous inducer of systemic plant defense, can induce the transcription of alternative oxidase and activate plant defense responses. Salicylic acid enhances plant immunity by modulating secondary metabolism and increasing the activities of antioxidant enzymes. wikipedia.org Plant hormones like auxin and salicylic acid are involved in regulating ROS levels and balancing plant growth with defense responses. wikipedia.org
Exposure to this compound has been linked to the activation of phenylpropanoid metabolism in plants. guidetopharmacology.orgwikipedia.orgeasychem.org Phenylpropanoid metabolism is a vital pathway in plants, responsible for producing a diverse array of metabolites, including flavonoids and lignin, which are involved in plant development and interactions with the environment. This metabolic pathway is known to be regulated in response to both biotic and abiotic stresses. Alterations in the levels of phenylpropanoids and flavonoids have been specifically observed in leek plants exposed to this compound. guidetopharmacology.orgwikipedia.orgeasychem.org
Metabolomic and Lipidomic Profiling in Exposed Plants (e.g., Leek)
Detailed investigations using metabolomic and lipidomic profiling have provided insights into the biochemical changes occurring in plants exposed to this compound. Studies focusing on leek have clarified the stereoselective effects of chiral this compound on plant metabolites and lipids. guidetopharmacology.orgwikipedia.orgeasychem.org
Multivariate analysis in these studies revealed significant differences in the levels of 123 compounds in leek exposed to chiral this compound compared to control groups. guidetopharmacology.orgwikipedia.orgeasychem.org The degree of influence was found to be stereoselective, with the order of impact being (+)-epoxiconazole > racemic-epoxiconazole > (-)-epoxiconazole. guidetopharmacology.orgwikipedia.orgeasychem.org
The differential expression of metabolites indicated the activation of stress defense systems, including the antioxidant defense system, signaling pathways, and phenylpropanoid metabolism, as discussed in the previous sections. guidetopharmacology.orgwikipedia.orgeasychem.org Furthermore, alterations were observed in the levels of compounds associated with nutritional quality, such as amino acids, vitamins, phenylpropanoids, flavonoids, and lipids. guidetopharmacology.orgwikipedia.orgeasychem.org These changes collectively indicated a decrease in the nutritional quality of leek following exposure to this compound. guidetopharmacology.orgwikipedia.orgeasychem.org Metabolomics, as demonstrated by these studies, can serve as a valuable tool for assessing plant performance and informing breeding strategies. guidetopharmacology.orgeasychem.org
Below is a summary of the categories of compounds found to be altered in leek upon exposure to this compound:
| Compound Category | Observation in Exposed Leek Plants |
| Amino acids | Altered levels |
| Vitamins | Altered levels |
| Phenylpropanoids | Altered levels |
| Flavonoids | Altered levels |
| Lipids | Altered levels |
These findings highlight the complex physiological and biochemical responses of non-target plants to this compound exposure, involving not only growth regulation but also the intricate activation of defense mechanisms and significant changes in metabolic profiles.
Alterations in Primary and Secondary Metabolites (e.g., Amino Acids, Vitamins, Flavonoids)
Exposure to this compound can lead to significant alterations in the levels of both primary and secondary metabolites in plants researchgate.netnih.gov. Primary metabolites, such as amino acids and vitamins, are directly involved in essential plant processes like growth, respiration, and photosynthesis mdpi.comnih.govresearchgate.net. Secondary metabolites, including flavonoids and phenylpropanoids, play crucial roles in plant defense mechanisms and interactions with the environment mdpi.comnih.govnih.gov.
Studies have shown that this compound can cause differential expression of metabolites, potentially activating stress defense systems within the plant, such as the antioxidant defense system and signaling pathways, as well as influencing phenylpropanoid metabolism researchgate.netnih.gov. Alterations in compounds associated with nutritional quality, including amino acids, vitamins, phenylpropanoids, and flavonoids, have been observed following this compound exposure researchgate.netnih.gov. For instance, research on leek exposed to this compound revealed significant differences in the levels of 123 compounds compared to control groups, indicating changes in nutritional quality researchgate.netnih.gov.
Stereoselective Influences on Plant Metabolome
This compound is a chiral compound, meaning it exists as stereoisomers (enantiomers) that can have different biological activities researchgate.netnih.govresearchgate.netnih.gov. Research has demonstrated that the effects of this compound on the plant metabolome can be stereoselective researchgate.netnih.govresearchgate.netnih.gov. Studies investigating the effects of this compound enantiomers have shown significant differences in their influence on plant metabolites researchgate.netnih.gov. For instance, in leek, the order of influence on metabolites was observed to be (+)-epoxiconazole > racemic-epoxiconazole > (-)-epoxiconazole, highlighting the significant stereoselectivity of its effects researchgate.netnih.gov. This indicates that different enantiomers of this compound can elicit distinct metabolic responses in plants.
Impact on Crop Nutritional Quality
The alterations in primary and secondary metabolites and lipid composition induced by this compound can collectively impact the nutritional quality of crops researchgate.netnih.gov. While this compound is used to protect crops from diseases and improve yield researchgate.netnih.gov, its influence on nutritional composition is an important consideration researchgate.netnih.gov.
However, the impact can vary depending on the crop and the specific this compound application. For instance, studies on fragrant rice have shown that this compound application can increase grain protein content and favorably influence compounds related to aroma, suggesting potential improvements in certain quality attributes researchgate.net. The complex interplay between this compound, plant metabolism, and environmental factors determines the ultimate impact on crop nutritional quality.
Analytical Methodologies for Environmental Monitoring and Residue Analysis of Epoxiconazole
Extraction and Sample Preparation Techniques for Various Matrices
Sample preparation is a critical step in the analysis of epoxiconazole (B1671545) residues, aiming to extract the analyte from the matrix while removing interfering substances. Various techniques have been developed and optimized for different sample types. encyclopedia.pub
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Optimization
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis due to its simplicity, cost-effectiveness, and efficiency. encyclopedia.pub It typically involves extraction with acetonitrile (B52724), followed by a clean-up step using dispersive solid-phase extraction (d-SPE). encyclopedia.pub Modifications and optimizations of the QuEChERS method have been applied to the analysis of this compound in various matrices, including fruits, vegetables, and soil. federalregister.gov, lcms.cz, mdpi.com, researchgate.net For instance, a modified QuEChERS method for pesticide residues in honey utilized acetonitrile and ethyl acetate (B1210297) (70:30, v/v) for extraction, incorporating a freezing out step before clean-up with anhydrous magnesium sulfate (B86663) and PSA. mdpi.com Another optimized QuEChERS-based method for soil samples involved acetonitrile extraction and various optimizations of salts, acidity, and moisture content to improve performance for pesticides like this compound. researchgate.net Studies have shown that the QuEChERS method, coupled with techniques like LC-MS/MS or HPLC-DAD, provides acceptable recoveries and sensitivity for this compound in produce and soil. federalregister.gov, mdpi.com, lcms.cz, researchgate.net
Gel Permeation Chromatography (GPC) Clean-up
Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a clean-up technique used to remove high molecular weight interfering substances such as lipids, proteins, and polymers from sample extracts before chromatographic analysis. epa.gov, gilson.com This is particularly useful for complex matrices like fatty foods or biological samples. nih.gov, gilson.com GPC separates compounds based on their size as they pass through a porous gel stationary phase. epa.gov, gilson.com A method for analyzing this compound enantiomers in soil and earthworms utilized GPC clean-up with a cyclohexane (B81311) and ethyl acetate mixture (50:50, V/V) as the mobile phase to purify acetonitrile extracts before LC-MS/MS analysis. tandfonline.com, researchgate.net, researchgate.net This GPC procedure effectively removed macromolecular materials, with recoveries for this compound above 90%. tandfonline.com
Solid-Phase Extraction (SPE) and Microextraction Variants (e.g., DLLME)
Solid-Phase Extraction (SPE) is a widely used technique for concentrating analytes and cleaning up samples by selectively retaining target compounds on a solid sorbent. encyclopedia.pub, organomation.com this compound analysis in water samples has been performed using SPE. rsc.org, rsc.org An efficient method for trace level determination of pesticides, including this compound, in surface and drinking waters employed SPE followed by LC-MS/MS. rsc.org, rsc.org This method involved studying various parameters affecting SPE, such as conditioning and elution solvents, sample pH, and breakthrough volume. rsc.org, rsc.org Recoveries for this compound in water samples spiked at different levels ranged from 73% to 99%. rsc.org, rsc.org
Microextraction techniques, such as Dispersive Liquid-Liquid Microextraction (DLLME) and Solid-Phase Microextraction (SPME), offer advantages like reduced solvent consumption and sample volume. encyclopedia.pub, organomation.com While some studies using these techniques for pesticide analysis mention this compound, the subsequent detection might involve GC-MS thermofisher.com, doi.org, ull.es, mdpi.com, which is not the primary focus of Section 7.2. However, SPME has been explored for extracting this compound from soil samples using novel polymeric ionic liquid coatings, demonstrating acceptable recoveries. ull.es SPME is a solvent-free technique where analytes are extracted onto a coated fiber. researchgate.net, organomation.com
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from other compounds in the sample extract before detection and quantification.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV-DAD)
High-Performance Liquid Chromatography (HPLC) is a common technique for separating this compound, often coupled with various detectors. ijcmas.com, esjpesticides.org.eg, nih.gov, federalregister.gov, mdpi.com, cipac.org Ultraviolet-Diode Array Detection (UV-DAD) is frequently used due to this compound's UV activity. ijcmas.com, esjpesticides.org.eg, nih.gov, mdpi.com, cipac.org A validated HPLC-UV method for quantifying this compound residues in groundnut plants used a C18 column with a mobile phase of acetonitrile and 0.1% Formic acid in water (70:30, v/v) and detection at 230 nm. ijcmas.com This method achieved a limit of detection (LOD) of 0.01 mg L⁻¹ and a limit of quantification (LOQ) of 0.03 mg L⁻¹. ijcmas.com Another HPLC-DAD method for analyzing this compound in beans and zucchini employed a mobile phase of acetonitrile: water (70:30 v/v) and detection at 230 nm, with an LOQ of 0.01 mg/kg. esjpesticides.org.eg HPLC has also been used for the determination and separation of this compound enantiomers using chiral columns or achiral-chiral column switching techniques with UV detection at 230 nm. nih.gov, nih.gov
Table 1: Examples of HPLC-UV/DAD Methods for this compound Analysis
| Matrix | Column Type | Mobile Phase | Detection Wavelength (nm) | LOQ (Matrix Dependent) | Reference |
| Groundnut plant | Phenomenex RP-18 | Acetonitrile: 0.1% Formic acid (70:30 v/v) | 230 | 0.03 mg L⁻¹ | ijcmas.com |
| Beans, Zucchini | Not specified | Acetonitrile: Water (70:30 v/v) | 230 | 0.01 mg/kg | esjpesticides.org.eg |
| Water, Soil | C18, Chiral (MCTA) | Various (e.g., Methanol/Ethanol) | 230 | 0.05 mg/L (water), 0.2 mg/kg (soil) | nih.gov, nih.gov |
| Fruits, Vegetables | Not specified | Not specified | UV-DAD | Not specified | federalregister.gov, mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique widely used for the trace analysis of this compound in complex matrices due to its selectivity and ability to minimize matrix effects. federalregister.gov, researchgate.net, thermofisher.com, nih.gov, lcms.cz, bund.de, rsc.org, rsc.org, d-nb.info LC-MS/MS allows for the simultaneous detection and quantification of multiple pesticide residues, including this compound, at very low concentrations. researchgate.net, lcms.cz, bund.de, thermofisher.com The technique typically involves electrospray ionization (ESI) in positive mode and detection using Multiple Reaction Monitoring (MRM) of specific precursor and product ions. tandfonline.com, researchgate.net, mdpi.com, thermofisher.com LC-MS/MS methods coupled with QuEChERS have been successfully applied for this compound analysis in fruits, vegetables, and soil, providing good sensitivity, accuracy, and precision. federalregister.gov, lcms.cz, thermofisher.com, researchgate.net, d-nb.info For instance, LC-MS/MS analysis following QuEChERS extraction of wheat grain showed excellent sensitivity with good recoveries and precision at low levels. thermofisher.com LC-MS/MS is also used in conjunction with GPC for the analysis of this compound in fatty matrices. nih.gov, tandfonline.com, researchgate.net, researchgate.net Trace analysis of this compound in water samples using SPE followed by LC-MS/MS has achieved low detection and quantification limits. rsc.org, rsc.org
Table 2: Examples of LC-MS/MS Methods for this compound Analysis
| Matrix | Sample Preparation | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | LOD / LOQ (Matrix Dependent) | Reference |
| Fruits, Vegetables | QuEChERS | ESI+ | 330.1 | 101.2, 121.0 | Not specified | federalregister.gov, lcms.cz |
| Tea | Not specified | LC-MS/MS | Not specified | Not specified | Not specified | researchgate.net |
| Fatty matrices (Olive oil) | GPC + Extraction | LC-MS/MS | Not specified | Not specified | Not specified | nih.gov |
| Wheat Grain | QuEChERS | LC-MS/MS (HESI+) | 330 | 101.1, 121.1 | 0.0005 mg/kg (linearity range) | thermofisher.com |
| Water | SPE | LC-MS/MS | Not specified | Not specified | 1-50 ng/L (LOD), 2-180 ng/L (LOQ) | rsc.org, rsc.org |
| Soil, Earthworms | Acetonitrile extraction + GPC | ESI+ | Not specified | Not specified | 0.001-0.003 mg/kg (LOD enantiomers) | tandfonline.com, researchgate.net, researchgate.net |
| Tomato | QuEChERS | UHPLC-MS/MS (QqQ) | 330 | 101, 121 | 0.01 mg/kg (LOQ) | d-nb.info |
Gas Chromatography (GC) for Volatile and Semi-Volatile Analysis in Air Samples
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including some pesticides, in air samples. alsglobal.com While this compound is a triazole fungicide, which are often analyzed by liquid chromatography due to their polarity and molecular weight, GC can be applicable depending on the specific method and sample preparation. researchgate.net Air sampling for pesticides and herbicides is typically performed using adsorbents like XAD or gauze, followed by extraction and analysis using GC or LC methods. alsglobal.com Methods such as NIOSH 5600, 5601, 5602, and 5605 are used for pesticide and herbicide analysis in air. alsglobal.com
Enantioselective Analysis and Chiral Separation
This compound possesses chiral centers, resulting in the existence of enantiomers. waters.comresearchgate.net Since different enantiomers can exhibit varying biological activities and environmental fates, enantioselective analysis is essential for a comprehensive understanding of its behavior. waters.comresearchgate.net
Chiral HPLC is a primary technique for separating and quantifying this compound enantiomers. researchgate.netwindows.net Method development involves optimizing various parameters to achieve baseline resolution of the enantiomers. researchgate.netwindows.net This includes selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition, flow rate, and temperature. researchgate.netwindows.net Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are commonly used for the chiral separation of triazole fungicides like this compound. waters.comscispace.comphenomenex.com Reversed-phase conditions with mobile phases containing water and organic modifiers like acetonitrile, often with acidic additives, have been successfully employed for the chiral separation of this compound. windows.netnih.gov
Column switching techniques can be employed to enhance the sensitivity and selectivity of chiral analysis. researchgate.netlilab-ecust.cnnih.gov This approach often involves using an achiral column for initial separation and sample cleanup, followed by transferring the fraction containing the analyte to a chiral column for enantioselective separation. researchgate.netlilab-ecust.cnnih.gov This can be particularly useful for complex environmental matrices, allowing for enrichment and isolation of the target enantiomers before chiral separation. researchgate.net For instance, an achiral C18 column can be coupled with a chiral microcrystalline cellulose triacetate (MCTA) column for the determination of this compound enantiomers in water and soil samples. researchgate.netlilab-ecust.cnnih.gov Large-volume injection techniques can also be integrated with column switching to improve detection limits. lilab-ecust.cnresearchgate.net
Chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous enantioselective determination and quantification of chiral pesticides, including this compound, in environmental samples. nih.govnih.govnih.govscielo.brmdpi.comcapes.gov.brsigmaaldrich.com LC-MS/MS provides high sensitivity and selectivity, which is crucial for trace analysis in complex matrices like soil, water, and biological samples. nih.govnih.govnih.govscielo.brmdpi.comcapes.gov.brsigmaaldrich.com The use of multiple reaction monitoring (MRM) mode in MS/MS allows for the specific detection and quantification of individual enantiomers after chromatographic separation. nih.gov This hyphenated technique enables the determination of enantiomeric composition and facilitates studies on the environmental behavior and bioaccumulation of individual enantiomers. nih.govnih.govnih.gov
Method Validation and Quality Assurance in Environmental Samples
Method validation is a critical process to ensure that an analytical method is reliable and fit for its intended purpose, particularly for regulatory applications and environmental monitoring. scielo.brfao.orgeuropa.eueurl-pesticides.eueurl-pesticides.euesjpesticides.org.eg Validation parameters typically include linearity, limits of detection (LOD) and quantification (LOQ), accuracy (evaluated through recovery tests), precision (repeatability and intermediate precision), selectivity, and matrix effects. scielo.brfao.orgeuropa.eueurl-pesticides.eueurl-pesticides.euesjpesticides.org.egijcmas.comnih.gov Laboratories performing official control of pesticide residues are often required to be accredited to standards such as ISO/IEC 17025, which outlines requirements for method validation and quality control. scielo.breuropa.eueurl-pesticides.eueurl-pesticides.eu
Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. researchgate.netscielo.brfao.orgeurl-pesticides.eueurl-pesticides.euesjpesticides.org.egijcmas.comddtjournal.net It is typically assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (R² or r). researchgate.netscielo.brfao.orgeurl-pesticides.euesjpesticides.org.egijcmas.com A correlation coefficient of 0.99 or higher is generally considered satisfactory for linearity. researchgate.netscielo.bresjpesticides.org.egijcmas.com
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. scielo.brfao.orgeurl-pesticides.euddtjournal.netepa.gov It is often determined based on the signal-to-noise ratio (S/N), typically as the concentration yielding a signal three times the baseline noise (S/N = 3). scielo.brfao.orgijcmas.comddtjournal.net
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. scielo.brfao.orgeurl-pesticides.euddtjournal.netepa.gov It is commonly defined as the concentration yielding a signal ten times the baseline noise (S/N = 10) or as the lowest spiking level that meets the method validation requirements for accuracy and precision. scielo.brfao.orgesjpesticides.org.egijcmas.comddtjournal.net For pesticide residue analysis, the LOQ should be at or below the relevant regulatory limits, such as the Maximum Residue Limit (MRL). fao.org
Studies on the analysis of this compound in various matrices have reported specific LOD and LOQ values depending on the matrix and the analytical method used. For example, in groundnut plant samples analyzed by HPLC-UV, the LOD was 0.01 mg L⁻¹ and the LOQ was 0.03 mg L⁻¹. ijcmas.com For the enantioselective analysis of this compound in soil and earthworms using LC-MS/MS, LODs for the enantiomers were reported between 0.001-0.003 mg/kg, and LOQs were between 0.003-0.01 mg/kg. researchgate.net Another study using chiral LC-MS/MS for this compound enantiomers in soil and water reported LODs less than 1.0 μg/kg or μg/L and LOQs not exceeding 3.0 μg/kg or μg/L. capes.gov.br In tea and soil samples analyzed by chiral HPLC-Q-TOF/MS, LODs for this compound enantiomers were 1.4 μg/kg or below, and LOQs did not exceed 5.0 μg/kg. sigmaaldrich.com
Here is an interactive table summarizing some reported LOD and LOQ values for this compound analysis:
Method validation also involves assessing the linearity of the calibration curve. For this compound analysis, good linearity with correlation coefficients (R² or r) typically above 0.99 has been reported across various methods and matrices. researchgate.netscielo.bresjpesticides.org.egijcmas.comsci-hub.se
Here is an interactive table summarizing some reported linearity data for this compound analysis:
Method validation also includes assessing accuracy through recovery studies, where blank samples are spiked with known concentrations of the analyte. Acceptable recovery rates, typically within a specified range (e.g., 70-120%), demonstrate the method's ability to accurately quantify the analyte in the matrix. scielo.brfao.orgesjpesticides.org.eg Precision, evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies, assesses the variability of the results. scielo.brfao.orgesjpesticides.org.eg Relative standard deviation (RSD) is commonly used to express precision, with values typically below 20% considered acceptable for pesticide residue analysis. scielo.brfao.orgesjpesticides.org.eg
Recovery and Relative Standard Deviation (RSD) Assessment
The accuracy and precision of analytical methods used for the environmental monitoring and residue analysis of this compound are typically evaluated through recovery studies and the assessment of relative standard deviation (RSD). Recovery refers to the percentage of the analyte (this compound) that is extracted and detected from a spiked sample matrix, while RSD measures the variability or repeatability of the results obtained from multiple replicate analyses.
Validation studies for this compound analysis in various matrices demonstrate acceptable recovery rates and RSD values across different analytical techniques. For instance, a method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the simultaneous detection of this compound and pyraclostrobin (B128455) in wheat matrix reported average recoveries for this compound ranging from 87% to 112%, with RSDs ≤ 8.1%. sci-hub.seresearchgate.net Another study focusing on this compound residues in wheat plant, grains, and soil using gas chromatography with an electron capture detector (GC-ECD) found recoveries between 82% and 93% at different fortification levels, with RSDs ranging from 3.0% to 9.7%. nyxxb.cn
Research on the determination of this compound residues in beans and zucchini using the QuEChERS technique coupled with HPLC indicated recovery rates between 96% and 102% for this compound at fortification levels of 0.01, 0.1, and 1.0 mg/kg. esjpesticides.org.eg The RSD values in this study ranged from 0.98% to 1.52%, with intra-day precision (RSDr) ranging from 0.88% to 1.492%. esjpesticides.org.eg These results suggest the method is reliable and accurate for analyzing this compound in these commodities. esjpesticides.org.eg
A validated analytical workflow employing QuEChERS extraction coupled with LC-MS/MS for analyzing pesticide residues, including this compound, in paddy soil and rice plants achieved a recovery efficiency between 70% and 120% with an RSD < 20% for a majority of the tested analytes. nih.gov
In soil analysis using off-line flow-through extraction and on-column direct large volume injection in reversed-phase HPLC, the recovery of this compound from soil micro-samples (130-200 mg) ranged from 74% to 85%, with reproducibility within ± 6% RSD. researchgate.net
These studies highlight that various analytical methods, including HPLC-MS/MS, GC-ECD, and HPLC with UV or DAD detection, in conjunction with extraction techniques like QuEChERS or flow-through extraction, can achieve acceptable recovery and precision for the determination of this compound residues in diverse environmental and agricultural matrices. The typical acceptable range for recovery values in pesticide residue analysis is often considered to be between 70% and 120%, with RSD values generally expected to be below a certain threshold (e.g., < 20%), depending on the specific guidelines and matrix. thermofisher.comnih.gov
Detailed research findings on recovery and RSD for this compound in different matrices are summarized in the table below:
| Matrix | Analytical Method | Fortification Levels (mg/kg) | Average Recovery (%) | RSD (%) | Source |
| Wheat (matrix) | HPLC-MS/MS | Not specified | 87–112 | ≤ 8.1 | sci-hub.seresearchgate.net |
| Wheat plant | GC-ECD | 0.01, 0.1, 10 | 82–93 | 3.0–9.7 | nyxxb.cn |
| Wheat grains | GC-ECD | 0.01, 0.1, 2 | 82–93 | 3.0–9.7 | nyxxb.cn |
| Soil | GC-ECD | 0.01, 0.1, 2 | 82–93 | 3.0–9.7 | nyxxb.cn |
| Beans | QuEChERS + HPLC | 0.01, 0.1, 1.0 | 96–102 | 0.98–1.52 | esjpesticides.org.eg |
| Zucchini | QuEChERS + HPLC | 0.01, 0.1, 1.0 | 96–102 | 0.98–1.52 | esjpesticides.org.eg |
| Paddy soil | QuEChERS + LC-MS/MS | Not specified | 70–120 | < 20 | nih.gov |
| Rice plants | QuEChERS + LC-MS/MS | Not specified | 70–120 | < 20 | nih.gov |
| Soil (micro-sample) | Flow-through extraction + RP-HPLC | Not specified | 74–85 | ≤ 6 | researchgate.net |
This data demonstrates that validated methods for this compound analysis consistently achieve recovery rates and RSD values that meet the generally accepted criteria for pesticide residue analysis, ensuring the reliability of the quantitative results obtained in environmental monitoring and residue studies.
Structure Activity Relationship Sar Studies for Epoxiconazole
Correlating Molecular Structure with Antifungal Activity
The antifungal activity of Epoxiconazole (B1671545) is intrinsically linked to specific structural features that enable its interaction with the fungal target enzyme, CYP51.
Influence of Triazole Ring and Epoxide Moiety
The triazole ring is a key pharmacophore in this compound and other azole fungicides. It plays a critical role in the mechanism of action by coordinating with the heme iron atom in the active site of the CYP51 enzyme, thereby inhibiting its activity. researchgate.netnih.govfrontiersin.org This inhibition disrupts the biosynthesis of ergosterol (B1671047), leading to the accumulation of toxic sterol intermediates and ultimately impairing fungal growth and reproduction. nih.gov
Enantiomer-Specific Activity and Environmental Behavior
This compound is a chiral molecule with three chiral centers, leading to multiple possible stereoisomers. However, the commercially available product is typically a racemic mixture of two enantiomers due to its cis-structure. michberk.comsci-hub.se These enantiomers can exhibit differential biological activities and environmental behaviors. michberk.comnih.govmdpi.com
Differential Fungicidal Efficacy of Enantiomers
Studies have demonstrated that the individual enantiomers of this compound possess different levels of fungicidal efficacy. The (2S,3R)-enantiomer of this compound has been reported to be more active against pathogenic fungi compared to its (2R,3S)-enantiomer. michberk.comgoogle.com Conversely, the (2R,3S)-enantiomer appears to exhibit higher plant growth regulatory activity. michberk.comgoogle.com This differential activity highlights the importance of considering the stereochemistry of chiral fungicides in evaluating their biological effects. Comparative studies with other chiral triazoles like flutriafol (B1673497) have also shown variations in the magnitude of differential fungicidal activities between enantiomers. researchgate.net
Stereoselectivity in Environmental Fate and Ecotoxicity
The environmental behavior of this compound is also subject to stereoselectivity, meaning that its enantiomers can degrade and interact with the environment at different rates and with varying effects on non-target organisms. Enantioselective degradation of this compound has been observed in soils, and this process can be influenced by environmental factors such as pH. nih.govacs.org In alkaline and slightly acidic soils, the degradation of this compound showed clear enantioselectivity, whereas in more acidic soils, both enantiomers degraded at similar rates. nih.govacs.org
Furthermore, the toxicity and bioaccumulation of this compound enantiomers can be enantioselective in various organisms. Studies on the green alga Scenedesmus obliquus have shown enantioselective acute toxicities and differing effects on cellular parameters like chlorophyll (B73375) content and enzyme activities. mdpi.comresearchgate.netencyclopedia.pub Bioaccumulation in organisms such as earthworms has also demonstrated enantioselectivity, with preferential enrichment of one enantiomer observed during the accumulation phase. researchgate.netresearchgate.net These findings underscore that the environmental risk assessment of chiral pesticides like this compound should ideally consider the behavior and effects of individual enantiomers rather than just the racemic mixture. researchgate.netmdpi.com
Examples of Enantioselective Environmental Behavior:
| Environmental Compartment | Observation | Enantiomer with Higher Rate/Effect | Reference |
| Soil Degradation (alkaline/slightly acidic) | Enantioselective degradation | Varied depending on specific enantiomer observed as faster degrading | nih.govacs.org |
| Soil Degradation (acidic) | Non-enantioselective degradation | Similar rates | nih.govacs.org |
| Green Alga Toxicity (Scenedesmus obliquus) | Enantioselective acute toxicity and effects | Varied depending on specific endpoint and study | mdpi.comresearchgate.netencyclopedia.pub |
| Earthworm Bioaccumulation | Preferential enrichment during accumulation phase | 2S,3R-(-)-epoxiconazole enriched | researchgate.netresearchgate.net |
Rational Design Principles for Novel Triazole Fungicides
The understanding gained from SAR studies of this compound and other triazole fungicides contributes to the rational design of novel antifungal agents. Rational design approaches aim to synthesize new compounds with improved efficacy, reduced environmental impact, and lower potential for resistance development. acs.orgresearchgate.netneliti.com
Key principles in the rational design of triazole fungicides include maintaining the essential triazole scaffold for CYP51 inhibition while modifying other parts of the molecule to enhance binding affinity, improve pharmacokinetic properties, and modulate stereochemical outcomes. researchgate.netresearchgate.netthaiscience.infonih.gov SAR data, including the influence of substituents on aromatic rings and the impact of stereochemistry, guide the selection and modification of structural elements. nih.govfrontiersin.orgnih.govresearchgate.net Computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations, are often employed to predict the activity of potential new compounds and to understand their interactions with the target enzyme at a molecular level. researchgate.netneliti.comnih.govnih.govnwafu.edu.cn The insights into enantiomer-specific activity and environmental fate also inform the design process, potentially leading to the development of single-isomer products with more favorable profiles. mdpi.com
Development of Next-Generation Antifungal Agents
Research into novel azole structures often involves modifying the substituents attached to the triazole ring and the connected functional groups. These modifications can influence the compound's ability to bind to the target enzyme, CYP51, which is crucial for ergosterol biosynthesis in fungi. Studies have explored various structural changes to enhance antifungal activity against a wider range of fungal pathogens, including those that have developed resistance to existing azoles nih.govmdpi.com.
For example, investigations into novel 1,2,4-triazole (B32235) derivatives have shown potential antifungal activity researchgate.netnih.gov. SAR studies on these derivatives reveal that the nature and position of substituents on the attached phenyl rings or other heterocyclic systems can significantly impact antifungal potency nih.gov. Specific substitutions, such as halogen groups at certain positions, have been found to be favorable for antifungal activity nih.govmdpi.com.
Optimizing Selectivity and Reducing Non-Target Effects
Optimizing the selectivity of this compound and related azole fungicides is crucial to reduce potential non-target effects on other organisms and the environment mdpi.comscirp.org. While azoles primarily target fungal CYP51, they can also interact with cytochrome P450 enzymes in non-target organisms, including plants and mammals, although typically with lower affinity than their fungal target researchgate.netcabidigitallibrary.org.
SAR studies play a vital role in designing azole fungicides with improved selectivity for fungal CYP51 over non-target P450 enzymes. By understanding the subtle differences in the active sites of these enzymes across different species, chemists can design molecules that bind more specifically to the fungal target.
Modifications to the this compound structure can influence its interaction with various biological systems. For instance, studies have investigated the stereoselective effects of this compound enantiomers, revealing that different enantiomers can exhibit varying degrees of influence on biological processes in non-target organisms like leek researchgate.net. This suggests that the specific 3D arrangement of atoms in the molecule plays a role in its interactions beyond the primary fungal target.
Research also explores how structural modifications can affect the environmental fate and behavior of the fungicide, such as its persistence in soil and water, and its potential for leaching or volatilization herts.ac.uk. Designing molecules that degrade more readily in the environment or have lower mobility can help reduce their impact on non-target ecosystems.
Furthermore, understanding the SAR related to unintended interactions with plant physiological processes is also relevant for optimizing selectivity. While azoles are known for their antifungal activity, some can also exert non-fungicidal effects on plants, such as influencing plant growth or stress tolerance, potentially through interactions with plant hormone pathways cabidigitallibrary.org. SAR studies can help identify structural features that minimize these off-target plant effects while retaining potent antifungal activity.
Advanced Research Themes and Future Perspectives on Epoxiconazole
Bioremediation Technologies for Epoxiconazole (B1671545) Contamination
Bioremediation, utilizing microorganisms to degrade pollutants, offers a promising approach for addressing this compound contamination in soil and water. researchgate.netnih.gov Research in this area focuses on identifying and utilizing microorganisms capable of breaking down this persistent fungicide.
Isolation and Characterization of Highly Efficient Degrading Microorganisms
Studies have focused on isolating bacterial strains from contaminated environments, such as pesticide-contaminated soil and estuarine sediment, that exhibit the ability to degrade this compound. researchgate.netresearchgate.netnih.govnih.gov For instance, research has isolated eight bacterial strains from pesticide-contaminated soil capable of degrading this compound, with one strain, identified as Pseudomonas sp. F1, showing particularly high efficiency. researchgate.netnih.gov This strain was able to remove 92.1% of this compound within 6 days in laboratory settings. nih.gov
Characterization of these microorganisms involves identifying their metabolic pathways and the environmental conditions that optimize their degrading activity. Factors such as temperature and pH have been identified as important environmental factors affecting this compound degradation by Pseudomonas sp. F1. nih.gov Analysis of microbial communities capable of degrading this compound has revealed the presence of bacterial species belonging to the Proteobacteria phylum, with genera like Pseudomonas, Ochrobactrum, and Comamonas being commonly found. researchgate.netnih.gov
Engineered Microbial Consortia for Enhanced Remediation
While individual strains show promise, the use of engineered microbial consortia, or a combination of different microbial strains, can potentially enhance the efficiency and completeness of this compound biodegradation. mdpi.comresearchgate.net Research explores the synergistic effects of different bacteria within a consortium to achieve higher degradation rates and more complete detoxification, including defluorination, which is a crucial step for this fluorinated fungicide. researchgate.netnih.govmdpi.com
Studies have investigated co-cultures of bacterial strains to optimize the biodegradation of this compound. mdpi.comnih.gov For example, a co-culture of Hydrogenophaga eletricum 5AE and Methylobacillus sp. 8AE demonstrated efficient this compound biodegradation, with approximately 80% defluorination achieved in 28 days. mdpi.comnih.gov This suggests a cooperative relationship between the strains, where one may be responsible for defluorination while the other plays an accessory role in the catabolic process. mdpi.comnih.gov
Field-Scale Bioremediation Applications
Translating laboratory findings to field-scale applications is a critical step in developing practical bioremediation technologies for this compound. anr.fr While laboratory and microcosm studies demonstrate the potential of microbial degradation, implementing these solutions in complex environmental settings presents challenges. nih.gov
Some research has explored the effectiveness of bioremediation systems, such as biobeds containing a mix of materials like composted peat substitute, straw, and topsoil, for treating pesticide-contaminated runoff, including this compound. adas.co.uk These systems aim to create enhanced environmental conditions that promote the retention and degradation of pesticides by microbial populations. adas.co.uk Monitoring of such systems has shown significant reductions in pesticide concentrations in treated leachate. adas.co.uk However, published information on large-scale, real-world bioremediation of this compound is limited, highlighting the need for more documented case studies. nih.gov
Comprehensive Environmental Monitoring and Modeling
Understanding the presence, distribution, and potential impact of this compound in the environment requires comprehensive monitoring programs and predictive modeling tools. researchgate.netfrontiersin.orgwur.nl
Long-Term Fate and Distribution in Aquatic and Terrestrial Ecosystems
This compound's persistence means it can remain in soil and water for extended periods, leading to potential accumulation and transport within ecosystems. herts.ac.ukresearchgate.netnih.govresearchgate.net Studies on the environmental fate of this compound in specific scenarios, such as rice paddy fields, have shown that it degrades in the local environment, following first-order kinetics. nih.govtandfonline.com The dissipation half-lives (DT50) of this compound have been measured in different environmental compartments, including soil, field water, and rice plants. nih.govtandfonline.com
Data on the occurrence of this compound in rivers, even after its authorization for use has ended in some regions, indicates its persistence and potential for leaching from contaminated soils into surface waters. mdpi.com Monitoring efforts reveal that this compound is frequently detected in water samples. mdpi.com The distribution of this compound in the environment is influenced by factors such as its low aqueous solubility and potential for particle-bound transport. herts.ac.uk
Table 1: Dissipation Half-Lives of this compound in a Rice Paddy Field Ecosystem
| Compartment | Application Rate (kg ha⁻¹) | DT50 (days) | Source |
| Soil | 2.1 | 20-69 | nih.gov |
| Soil | 1.4 | 69 | tandfonline.com |
| Field Water | 2.1 | 11-20 | nih.gov |
| Field Water | 1.4 | 16 | tandfonline.com |
| Rice Plant | 2.1 | 14-39 | nih.gov |
| Rice Plant | 1.4 | 14 | tandfonline.com |
Note: Ranges in DT50 values may reflect variations between different experimental periods or methodologies.
Predictive Models for Environmental Exposure and Risk
Predictive models are essential tools for assessing the potential environmental exposure and risks associated with this compound. frontiersin.orgrsc.org These models help in understanding how the fungicide moves through different environmental compartments (soil, water, air, sediment) and its potential impact on various organisms. rsc.orgdtu.dk
Models can incorporate data on pesticide application rates, environmental properties, and degradation kinetics to simulate the fate and distribution of this compound. tandfonline.comrsc.org Advances in modeling include the incorporation of additional environmental compartments and processes, such as the influence of dissolved organic carbon and vegetation, to improve the accuracy of predicting bioavailable concentrations. rsc.org
Furthermore, predictive models are being integrated with other approaches, such as machine learning and network toxicology, to explore potential links between pesticide exposure and adverse outcomes. nih.gov For instance, studies have used machine learning algorithms to identify pesticide candidates, including this compound, that strongly interact with biological targets potentially involved in conditions like Autism Spectrum Disorder (ASD). nih.gov Risk assessment models also consider the potential for mixture effects, as this compound is often found in combination with other pesticides in the environment. wur.nl
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]+ | 330.08040 | 174.1 | uni.lu |
| [M+Na]+ | 352.06234 | 186.3 | uni.lu |
| [M-H]- | 328.06584 | 182.6 | uni.lu |
| [M+NH4]+ | 347.10694 | 182.1 | uni.lu |
| [M+K]+ | 368.03628 | 180.6 | uni.lu |
| [M+H-H2O]+ | 312.07038 | 163.0 | uni.lu |
| [M+HCOO]- | 374.07132 | 189.4 | uni.lu |
| [M+CH3COO]- | 388.08697 | 184.9 | uni.lu |
| [M+Na-2H]- | 350.04779 | 177.7 | uni.lu |
| [M]+ | 329.07257 | 178.8 | uni.lu |
| [M]- | 329.07367 | 178.8 | uni.lu |
Note: CCS values are calculated using CCSbase.
Evolution and Management of Fungicide Resistance
Fungicide resistance is an evolutionary process in pathogen populations where repeated exposure to fungicides with the same mode of action leads to the selection of less sensitive individuals afren.com.auapsnet.org. This can compromise the effectiveness of the fungicide in the field afren.com.au. This compound, as a Group 3 (DMI) fungicide, is among the active ingredients for which reduced sensitivity and resistance have been reported in various plant pathogens afren.com.augrdc.com.aumdpi.com. The risk of resistance development is influenced by factors such as high disease pressure, conducive weather conditions, susceptible crop varieties, and the frequency of fungicide applications afren.com.au.
Strategies for Mitigating Resistance Development
Managing fungicide resistance is crucial for prolonging the efficacy of this compound and other at-risk fungicides afren.com.auresearchgate.net. Key strategies include:
Limiting the number of applications: Restricting the total number of applications of this compound or other Group 3 fungicides per growing season is recommended, especially in regions where resistance has been reported afren.com.au.
Mixing and alternating fungicides: Combining this compound with fungicides from different chemical groups and alternating between different modes of action helps to reduce the selection pressure on any single fungicide group afren.com.aunzpps.org. This ensures that individuals resistant to one fungicide are controlled by the other(s) nzpps.org. Mixtures with multisite fungicides, such as chlorothalonil (B1668833) and mancozeb, are increasingly adopted strategies to delay resistance emergence researchgate.net.
Using appropriate doses: Employing the lowest effective doses that provide good control is important grdc.com.au.
Implementing non-chemical control methods: Integrating non-chemical disease management practices, such as using disease-resistant cultivars, crop rotation, and stubble management, can help minimize disease pressure and reduce the reliance on fungicide applications afren.com.aunzpps.orgcroplife.org.au.
Monitoring fungicide sensitivity: Regular monitoring of pathogen populations for fungicide resistance is central to sustainable chemical disease management researchgate.netgrdc.com.au. Establishing centralized databases for fungicide resistance data can facilitate informed decision-making researchgate.net.
Integrated Pest Management Approaches Incorporating this compound
Integrated Pest Management (IPM) approaches combine chemical, biological, and cultural controls to optimize pest control while minimizing environmental impact and managing resistance dataintelo.comcnagrochem.comcnagrochem.com. This compound can be a valuable component of IPM programs when used judiciously and in combination with other strategies dataintelo.comcnagrochem.com. Its integration into IPM systems demonstrates its versatility and effectiveness in harmonizing with other control measures dataintelo.com. For instance, integrated use of this compound with other effective fungicides with different modes of action, such as pyraclostrobin (B128455), has shown enhanced efficacy in controlling diseases like Fusarium head blight researchgate.net. IPM emphasizes the importance of combining chemical control with biological and cultural methods to manage pest resistance and promote a healthier ecosystem cnagrochem.com.
Impact on Agroecosystem Health and Biodiversity
The application of fungicides like this compound can have unintended impacts on non-target organisms within agroecosystems, affecting soil microbiome structure and functionality, as well as broader ecosystem-level responses mdpi.com.
Effects on Soil Microbiome Structure and Functionality
Studies have investigated the ecotoxicity of this compound to the soil microbiome. Research indicates that under this compound stress, the abundance of both bacteria and fungi can increase, while their diversity and community structure are impacted researchgate.netnih.gov. For example, in soil samples treated with this compound, the relative abundance of certain bacterial communities changed, with Proteobacteria showing a decrease and Firmicutes showing an increase in some cases researchgate.netnih.gov. The specific effects can vary depending on the soil type and the concentration of this compound researchgate.net.
This compound can also influence soil functions related to nutrient cycling. Studies have shown that nitrogen transformation can be affected, with increased levels of NH4⁺-N and NO3⁻-N observed in some treated soils researchgate.netnih.gov. The functions of carbon, sulfur, and manganese metabolisms can also be impacted researchgate.netnih.gov.
Here is a table summarizing some observed effects of this compound on soil microbial communities:
| Soil Parameter/Microbial Group | Observed Effect (under this compound stress) | Source(s) |
| Bacterial Abundance | Increased | researchgate.netnih.gov |
| Fungal Abundance | Increased | researchgate.netnih.gov |
| Bacterial Diversity | Decreased | mdpi.comresearchgate.net |
| Fungal Diversity | Decreased | mdpi.com |
| Proteobacteria (abundance) | Decreased (in some cases) | researchgate.netnih.gov |
| Firmicutes (abundance) | Increased (in some cases) | researchgate.netnih.gov |
| Nitrogen Transformation | Influenced (e.g., increased NH4⁺-N, NO3⁻-N) | researchgate.netnih.gov |
| Carbon Metabolism | Impacted | researchgate.netnih.gov |
| Sulfur Metabolism | Impacted | researchgate.netnih.gov |
| Manganese Metabolism | Impacted | researchgate.netnih.gov |
Ecosystem-Level Responses to this compound Presence
While research often focuses on the soil microbiome, the presence of this compound in the environment can lead to broader ecosystem-level responses. As a substance that is very toxic to aquatic life with long-lasting effects, this compound raises concerns for the environment wikipedia.org. Its persistence in soil and water systems is noted herts.ac.uk. High levels of this compound have been associated with ecological risk and can potentially lead to biodiversity loss thuenen.de. Understanding the connection between biodiversity and ecosystem functioning is crucial, as biodiversity contributes to ecosystem robustness and stability, including resistance to diseases and pests mdpi.comwho.int. Changes in biodiversity can affect the provision of ecosystem services whiterose.ac.uk. Further research is needed to fully understand the complex, long-term ecosystem-level responses to the presence of this compound, considering its potential impact on various non-target organisms and ecological processes.
Emerging Analytical Technologies for this compound Detection
Accurate and sensitive detection of this compound in various environmental matrices is essential for monitoring its distribution, persistence, and potential impact. Emerging analytical technologies are improving the ability to detect and quantify this compound, including its enantiomers.
High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of this compound residues esjpesticides.org.eg. Methods utilizing HPLC with UV detection or coupled with tandem mass spectrometry (LC-MS/MS) have been developed for the determination of this compound in matrices such as water and soil esjpesticides.org.egincdecoind.roresearchgate.net. LC-MS/MS offers high specificity and sensitivity, which is particularly important for residue analysis at low levels in complex environmental samples researchgate.net.
For the separation and determination of this compound enantiomers, chiral HPLC methods have been developed researchgate.net. Techniques involving achiral and chiral column switching have been employed to improve the separation and detection of enantiomers in water and soil samples researchgate.net. These methods allow for the convenient determination of this compound enantiomers at low concentrations researchgate.net.
Other analytical approaches include gas chromatography with an electron-capture detector (GC-ECD) for residue determination in various samples, including field water, plants, and soil nyxxb.cn. Sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and solid phase microextraction (SPME) are used in conjunction with chromatographic methods to extract and purify this compound from complex matrices doi.org.
Research is also exploring rapid and trace microanalysis methods. For instance, a method combining off-line flow-through extraction of soil micro-samples with direct on-column large-volume injection in reversed-phase HPLC has been developed for fast trace microanalysis of this compound in soil nih.gov. This method allows for quick analysis with good recovery and reproducibility nih.gov. The development of new analytical methodologies, such as those using SPE-LC-MS/MS, is ongoing for the detection and quantification of azole contaminants, including this compound, in water matrices at ultra-trace levels incdecoind.ro.
Regulatory Science and Policy Implications of Persistent Pesticides
This compound, a broad-spectrum fungicide, has been identified as a substance with notable persistence in environmental matrices such as soil and water systems. herts.ac.ukfarmag.co.za Studies indicate that its degradation half-lives in aerobic soil can range from a few months to several years, suggesting a potential for accumulation with consecutive applications. fmc-agro.co.uk This persistence is a key factor influencing regulatory science and policy decisions concerning its use and presence in the environment.
The environmental persistence of this compound has led to its detection in various ecosystems, including rivers and agricultural soils, even following restrictions or bans on its use. mdpi.comifremer.frnih.gov For instance, despite the end of authorizations for its use in the UK in 2021, continued detections in rivers suggest gradual leaching from contaminated soils. mdpi.com This highlights a challenge for environmental monitoring and risk assessment, as risk evaluations need to encompass fungicides that are no longer actively on the market but remain persistent in the environment. mdpi.com
Regulatory bodies, particularly in the European Union, have taken action regarding this compound. Its EU approval expired on April 30, 2020, and an application for renewal was not submitted. agrinfo.eu Consequently, maximum residue levels (MRLs) for this compound in various products were reduced to the limit of detection (LOD). agrinfo.eu France, for example, announced the withdrawal of marketing authorizations for this compound-based products in 2019, citing concerns including its persistence and toxicity. lynxee.consultingbeyondpesticides.org The substance has also been listed as a candidate for substitution under EU regulations. lynxee.consulting
The persistence of this compound contributes to its inclusion in discussions around persistent organic pollutants (POPs) and the regulations governing them. While not explicitly listed as a POP in all international conventions, its persistence aligns it with the characteristics of substances targeted by regulations like the EU POPs Regulation, which aims to eliminate or restrict the production and use of persistent organic pollutants. europa.eukemi.se The harmonised classification of this compound under EU regulations also indicates concerns for human health and the environment, leading to its inclusion in lists of chemicals subject to control measures. europa.eu
The policy implications of this compound's persistence extend to the need for robust data to inform regulatory decisions. There is a recognized need for improved risk assessment models that account for the long-term persistence and potential for accumulation of such compounds. acs.orgacs.org Furthermore, the continued presence of banned or restricted persistent pesticides in the environment necessitates ongoing monitoring to evaluate the effectiveness of risk management measures and track progress towards risk reduction targets set by environmental policies. wur.nleuropa.eu
The case of this compound illustrates the challenges posed by persistent pesticides for regulatory science and policy. The long environmental half-life of such compounds means that their impact can continue long after their use has ceased, requiring sustained monitoring, re-evaluation of risk assessments, and policies that address the legacy contamination.
Data Table: Environmental Persistence Characteristics of this compound
| Environmental Compartment | Persistence Characteristic | Source(s) |
| Soil | High persistence; DT90 > 1 year observed | mdpi.comresearchgate.netnih.gov |
| Soil | Primary degradation half-lives vary from months to years | fmc-agro.co.uk |
| Soil | Can accumulate with consecutive applications | fmc-agro.co.uk |
| Water systems | May persist | herts.ac.uk |
| Aquatic sediment | Very persistent | ifremer.fr |
Note: DT90 refers to the time required for 90% degradation of the substance.
Data Table: Regulatory Status and Actions Related to this compound
| Region/Country | Regulatory Action/Status | Date (if specified) | Source(s) |
| EU | Approval expired; non-renewal of approval | April 30, 2020 | agrinfo.eu |
| EU | MRLs reduced to LOD for various products | Effective August 8, 2023 | agrinfo.eu |
| EU | Listed as candidate for substitution | - | lynxee.consulting |
| EU | Included in lists of chemicals subject to control measures (due to harmonised classification) | - | europa.eu |
| UK | Use or storage prohibited | From October 31, 2021 | mdpi.comceresrural.co.uk |
| France | Withdrawal of marketing authorizations announced | May 2019 | lynxee.consultingbeyondpesticides.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
